molecular formula C14H12BrNO3 B1373942 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid CAS No. 1308617-84-6

4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid

カタログ番号: B1373942
CAS番号: 1308617-84-6
分子量: 322.15 g/mol
InChIキー: VCQYDLJYRRJXIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid is a high-purity chemical compound intended for research and development applications. This benzoic acid derivative features a molecular structure incorporating a brominated hydroxyphenyl group, which may be of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of novel bioactive molecules . The presence of both the carboxylic acid and phenolic hydroxyl groups provides potential sites for coordination, making this compound a candidate for developing new ligands in catalytic and materials science applications. Researchers can utilize it as a key intermediate in constructing more complex molecular architectures. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

特性

IUPAC Name

4-[(3-bromo-2-hydroxyphenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-12-3-1-2-10(13(12)17)8-16-11-6-4-9(5-7-11)14(18)19/h1-7,16-17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQYDLJYRRJXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308617-84-6
Record name 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of CAS 1308617-84-6

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly rely on fragment-based drug design (FBDD) and the utilization of privileged scaffolds, the strategic selection of building blocks becomes paramount. CAS 1308617-84-6 , chemically identified as 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid , represents a highly functionalized pharmacophore. By integrating a halogen-bond donor, multiple hydrogen-bond vectors, and an ionizable carboxylic acid, this compound serves as an exceptional starting point for developing kinase inhibitors, protein-protein interaction (PPI) modulators, and epigenetic probes.

This guide provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic protocol, and the rationale behind its application in rational drug design.

Structural & Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is critical for predicting its behavior in downstream lead optimization. CAS 1308617-84-6 is characterized by a molecular weight of 322.15 g/mol and the molecular formula C₁₄H₁₂BrNO₃[1].

The structural architecture is bipartite, consisting of a benzoic acid moiety and a substituted benzylamine moiety . This specific arrangement provides a rigid yet adaptable framework. The presence of the aryl bromide is not merely a synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations); it is a potent pharmacophoric element capable of participating in highly directional halogen bonding.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics that dictate the compound's pharmacokinetic potential and its compliance with Lipinski’s Rule of Five.

PropertyValueMechanistic Implication
Molecular Formula C₁₄H₁₂BrNO₃Dictates the exact mass and isotopic distribution (Br⁷⁹/Br⁸¹).
Molecular Weight 322.15 g/mol Optimal for fragment/lead-like space, allowing MW budget for further functionalization.
H-Bond Donors (HBD) 3 (-OH, -NH-, -COOH)Facilitates strong anchoring in polar receptor pockets (e.g., kinase hinge regions).
H-Bond Acceptors (HBA) 4 (O and N atoms)Enhances aqueous solubility and interaction with backbone amides.
Topological Polar Surface Area ~80 ŲBalances aqueous solubility with potential cell membrane permeability.

Synthetic Methodology: Reductive Amination Workflow

The most efficient and chemoselective route to synthesize CAS 1308617-84-6 is via the direct reductive amination of 3-bromo-2-hydroxybenzaldehyde with 4-aminobenzoic acid.

Causality in Experimental Design

The choice of reducing agent is the most critical parameter in this workflow. While sodium borohydride (NaBH₄) is a strong reducing agent, it risks premature reduction of the aldehyde before imine formation is complete. Conversely, sodium cyanoborohydride (NaBH₃CN) is effective but highly toxic and generates cyanide byproducts.

Therefore, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild, highly chemoselective reducing agent that rapidly reduces the protonated iminium ion intermediate without affecting the unreacted aldehyde, minimizing the formation of unwanted benzyl alcohol byproducts [2].

SynthWorkflow A 3-Bromo-2-hydroxy- benzaldehyde C Imine Intermediate (Schiff Base) A->C + B EtOH, Reflux B 4-Aminobenzoic acid B->C D CAS 1308617-84-6 (Final Product) C->D NaBH(OAc)3 DCE, RT Reduction

Caption: Chemoselective reductive amination workflow for the synthesis of CAS 1308617-84-6.

Step-by-Step Protocol (Self-Validating System)
  • Imine Formation (Schiff Base Generation):

    • Action: Dissolve 1.0 equivalent of 3-bromo-2-hydroxybenzaldehyde and 1.05 equivalents of 4-aminobenzoic acid in anhydrous 1,2-dichloroethane (DCE) or ethanol. Add catalytic glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

    • Validation: Monitor via TLC or LC-MS. The disappearance of the aldehyde peak and the emergence of a highly conjugated, colored imine spot confirms successful condensation. Do not proceed to reduction until aldehyde consumption is >95%.

  • Chemoselective Reduction:

    • Action: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Mechanistic Rationale: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, ensuring it only attacks the highly electrophilic iminium species, not the neutral aldehyde.

  • Quenching and Workup:

    • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride. Extract with ethyl acetate.

    • Validation: The aqueous layer should be adjusted to pH ~4-5 to ensure the benzoic acid product remains protonated and partitions into the organic phase.

  • Purification:

    • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (e.g., from ethanol/water) or silica gel chromatography.

    • Validation: Confirm structural integrity via ¹H-NMR (look for the disappearance of the aldehyde proton at ~10 ppm and the appearance of the benzylic -CH₂- protons at ~4.3 ppm) and high-resolution mass spectrometry (HRMS) matching the exact mass of 322.15 g/mol .

Mechanistic Applications in Drug Development

CAS 1308617-84-6 is not just a chemical intermediate; it is a meticulously designed pharmacophore. Its utility in lead optimization is driven by two distinct interaction paradigms:

Halogen Bonding via the Aryl Bromide

Historically, halogens were incorporated into drugs solely to increase lipophilicity or block metabolic soft spots. However, modern rational drug design leverages halogen bonding —a highly directional, non-covalent interaction. The electron density around the bromine atom is anisotropic, creating an electron-deficient region (the σ -hole) at the distal end of the C-Br bond. This positive region acts as a Lewis acid, forming strong, highly directional interactions with Lewis bases (e.g., backbone carbonyl oxygens in a protein's binding pocket) [3].

Ionic Anchoring via the Benzoic Acid

The para-substituted benzoic acid moiety provides a predictable pKa (~4.2), ensuring it is ionized at physiological pH. This allows the molecule to form strong salt bridges with basic amino acid residues (Arginine, Lysine) located at the periphery of target binding sites.

Pharmacophore Core CAS 1308617-84-6 Scaffold Br Aryl Bromide (Halogen Bonding) Core->Br OH Phenol (H-Bond Donor) Core->OH NH Secondary Amine (H-Bond Donor/Flexibility) Core->NH COOH Benzoic Acid (Salt Bridge/Ionic Interaction) Core->COOH Target1 Hydrophobic Pocket (Sigma-Hole Interaction) Br->Target1 Halogen Bond Target2 Kinase Hinge Region (H-Bond Acceptor) OH->Target2 H-Bond NH->Target2 H-Bond Target3 Basic Amino Acid Residues (Arg/Lys) COOH->Target3 Ionic

Caption: Logical relationship map detailing the pharmacophoric interactions of CAS 1308617-84-6.

By utilizing CAS 1308617-84-6 as a core scaffold, medicinal chemists can independently optimize the left-hand (aryl bromide) and right-hand (benzoic acid) regions to achieve high target selectivity and binding affinity.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • Xu, Z., et al. "Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors." Journal of Medicinal Chemistry, 2011. Available at:[Link]

Sources

Navigating the Pharmacokinetic Landscape of Novel 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic Acid Derivatives: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The burgeoning field of medicinal chemistry continuously unveils novel molecular entities with therapeutic promise. Among these, derivatives of 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid represent a class of compounds with significant potential, leveraging a scaffold that suggests opportunities for diverse biological interactions. However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this specific class of compounds. While direct pharmacokinetic data for 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid derivatives are not yet prevalent in published literature, this guide will establish a robust, scientifically-grounded strategy for their elucidation. By examining the known metabolic fates of structurally related brominated aromatic and benzoic acid-containing compounds, we can anticipate potential metabolic pathways and design a rigorous, self-validating experimental program to define the ADME profile of these novel chemical entities.

Introduction: Deconstructing the Molecule to Predict Its Fate

The structure of 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid derivatives presents several key features that will govern their pharmacokinetic behavior. Understanding these components is the first step in designing a comprehensive evaluation.

  • The Brominated Hydroxyphenyl Moiety: The presence of a bromine atom on the phenolic ring is a critical determinant of metabolism. Bromobenzenes are known to undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] This can lead to the formation of reactive epoxide intermediates, which may be subsequently hydrolyzed to dihydrodiols or conjugated with glutathione.[2][3] The position of the bromine atom and the hydroxyl group will influence the regioselectivity of these metabolic transformations.[1] Furthermore, the potential for covalent binding of reactive metabolites to macromolecules is a key safety consideration that must be assessed.[1][4]

  • The Benzoic Acid Group: The carboxylic acid function of the benzoic acid moiety strongly suggests that a primary route of metabolism and elimination will be through conjugation reactions. Glycine conjugation is a common pathway for benzoic acids, forming a more water-soluble hippuric acid-like derivative that can be readily excreted.[5] Glucuronidation, another major Phase II metabolic pathway, is also a highly probable route of elimination for both the carboxylic acid and the phenolic hydroxyl group.[3][5]

  • The Benzyl-amino Linker: The secondary amine linkage in the molecular backbone may be susceptible to N-dealkylation or oxidation, although this is often a less prominent metabolic pathway compared to the reactions involving the phenolic and carboxylic acid groups.

Based on this initial analysis, a primary hypothesis is that these derivatives will be metabolized through a combination of Phase I oxidation on the brominated ring and extensive Phase II conjugation at the hydroxyl and carboxyl groups. The overall pharmacokinetic profile will likely be influenced by the interplay between these pathways, which will dictate the compound's half-life, exposure, and potential for drug-drug interactions or metabolite-mediated toxicity.

A Phased Approach to Pharmacokinetic Characterization: An Experimental Blueprint

A systematic and tiered approach is essential for efficiently and comprehensively characterizing the ADME properties of a novel compound series. The following sections outline a recommended experimental workflow, from initial in vitro screening to more definitive in vivo studies.

Phase 1: In Vitro ADME Profiling

Initial screening using a battery of in vitro assays provides a foundational understanding of a compound's metabolic stability, potential for CYP interactions, and permeability.

2.1.1. Metabolic Stability Assessment

The objective of this assay is to determine the intrinsic clearance of the compound in the primary metabolizing organ, the liver. This is a critical parameter for predicting in vivo clearance and oral bioavailability.

Protocol: Metabolic Stability in Liver Microsomes

  • Preparation:

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a working solution of the test compound (e.g., 1 mM in DMSO) and dilute to the final incubation concentration (typically 1 µM) in incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the microsome suspension and the compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.[6]

  • Analysis:

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[7][8][9]

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the intrinsic clearance (CLint) from the rate constant and the microsomal protein concentration.

2.1.2. Cytochrome P450 Inhibition

This assay is crucial for assessing the potential for drug-drug interactions, where the new compound might inhibit the metabolism of co-administered drugs.

Protocol: CYP Inhibition Assay (e.g., CYP3A4)

  • Incubation:

    • In a 96-well plate, combine a specific CYP isozyme (e.g., recombinant human CYP3A4), a fluorescent probe substrate (e.g., midazolam for CYP3A4), and the test compound at various concentrations.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH-regenerating system.

  • Fluorescence Detection:

    • Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

2.1.3. Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is the portion available to exert its pharmacological effect and be cleared.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Spike the test compound into plasma from the relevant species (human, rat, etc.).

  • Dialysis:

    • Add the plasma sample to the donor chamber of a RED device and buffer to the receiver chamber.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • Measure the concentration of the test compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) based on the ratio of the concentration in the buffer to the concentration in the plasma.

2.1.4. Permeability Assessment

This assay helps to predict the absorption of the compound from the gastrointestinal tract.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation:

    • Coat a 96-well filter plate with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane.

  • Incubation:

    • Add the test compound to the donor wells and buffer to the acceptor wells.

    • Incubate for a defined period (e.g., 4-16 hours).

  • Analysis:

    • Measure the concentration of the compound in both the donor and acceptor wells.

  • Calculation:

    • Calculate the permeability coefficient (Pe).

Expected In Vitro ADME Profile Summary

ParameterPredicted Outcome for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid derivativesRationale
Metabolic Stability (CLint) Moderate to HighExpected oxidative metabolism of the bromophenyl ring and conjugation of the benzoic acid.
CYP Inhibition (IC50) Potential for inhibition, especially of CYPs involved in aromatic oxidation.Aromatic structures can be substrates and inhibitors of CYP enzymes.
Plasma Protein Binding (% Bound) HighThe presence of a carboxylic acid and a lipophilic brominated ring suggests strong binding to albumin.
Permeability (Pe) Moderate to HighThe overall lipophilicity should allow for passive diffusion, though the carboxylic acid may become ionized.
Phase 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Dosing:

    • Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes. The IV dose provides data on distribution and clearance, while the PO dose assesses oral absorption and bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[10]

  • Plasma Preparation:

    • Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

Key Pharmacokinetic Parameters and Their Interpretation

ParameterDefinitionImplication for Drug Development
Clearance (CL) Rate of drug elimination from the body.High clearance may lead to a short duration of action.
Volume of Distribution (Vd) Extent of drug distribution into tissues.A large Vd suggests extensive tissue distribution.
Half-life (t½) Time for drug concentration to halve.Determines dosing frequency.
Oral Bioavailability (%F) Fraction of oral dose reaching circulation.Low bioavailability may necessitate higher doses or alternative formulations.

Metabolite Identification and Characterization

Identifying the major metabolites of a new drug candidate is a regulatory requirement and is critical for understanding its clearance mechanisms and assessing the safety of its metabolic products.

Protocol: In Vitro and In Vivo Metabolite Identification

  • In Vitro Incubation:

    • Incubate the test compound with liver microsomes or hepatocytes.[3][5]

  • In Vivo Sample Collection:

    • Collect plasma, urine, and feces from animals dosed in the pharmacokinetic study.

  • LC-MS/MS Analysis:

    • Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap MS) to detect and structurally elucidate potential metabolites.[3][9]

  • Data Interpretation:

    • Compare the metabolite profiles from in vitro and in vivo samples to identify the major circulating metabolites. Common biotransformations to look for include:

      • Oxidation: Addition of a hydroxyl group to the brominated ring.

      • Glucuronidation: Conjugation of glucuronic acid to the phenolic hydroxyl or carboxylic acid group.

      • Glycine Conjugation: Formation of an amide bond between the carboxylic acid and glycine.

Visualizing Workflows and Pathways

Clear visual representations of experimental workflows and predicted metabolic pathways are invaluable for planning and communication within a research team.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics cluster_2 Metabolite Identification Metabolic Stability Metabolic Stability IV and PO Dosing in Rats IV and PO Dosing in Rats Metabolic Stability->IV and PO Dosing in Rats Proceed if stable CYP Inhibition CYP Inhibition Plasma Protein Binding Plasma Protein Binding Permeability (PAMPA) Permeability (PAMPA) Permeability (PAMPA)->IV and PO Dosing in Rats Proceed if permeable Serial Blood Sampling Serial Blood Sampling IV and PO Dosing in Rats->Serial Blood Sampling LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Serial Blood Sampling->LC-MS/MS Bioanalysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Bioanalysis->PK Parameter Calculation Analysis of In Vivo Samples Analysis of In Vivo Samples PK Parameter Calculation->Analysis of In Vivo Samples In Vitro Incubations (Microsomes, Hepatocytes) In Vitro Incubations (Microsomes, Hepatocytes) High-Resolution MS Analysis High-Resolution MS Analysis In Vitro Incubations (Microsomes, Hepatocytes)->High-Resolution MS Analysis Analysis of In Vivo Samples->High-Resolution MS Analysis Metabolite Structure Elucidation Metabolite Structure Elucidation High-Resolution MS Analysis->Metabolite Structure Elucidation

Caption: Experimental workflow for pharmacokinetic characterization.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-{[(3-Bromo-2-hydroxyphenyl) methyl]amino}benzoic acid OxidizedMetabolite Oxidized Metabolite (e.g., Catechol) Parent->OxidizedMetabolite Oxidation Glucuronide Glucuronide Conjugate (at -OH or -COOH) Parent->Glucuronide UGT Glycine Glycine Conjugate (at -COOH) Parent->Glycine Glycine Transferase OxidizedGlucuronide Oxidized Glucuronide Conjugate OxidizedMetabolite->OxidizedGlucuronide UGT Excretion Renal/Biliary Excretion Glucuronide->Excretion Glycine->Excretion OxidizedGlucuronide->Excretion

Caption: Predicted metabolic pathways for the target compound class.

Conclusion and Future Directions

The successful development of 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid derivatives as therapeutic agents is critically dependent on a thorough and early understanding of their pharmacokinetic properties. Although direct data for this specific chemical series is sparse, a robust investigational plan can be constructed based on established principles of drug metabolism and the known behavior of structurally related compounds. The integrated workflow presented in this guide, combining in vitro screening with definitive in vivo studies, provides a clear and efficient path to defining the ADME profile of these novel molecules. This systematic approach will enable project teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of advancing a safe and effective drug to clinical trials. The insights gained from these studies will not only support the development of a specific compound but will also contribute to a broader understanding of the structure-ADME relationships within this promising chemical class.

References

  • In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. PubMed. (2024). Available at: [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. (2020). Available at: [Link]

  • Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. European Journal of Chemistry. (2020). Available at: [Link]

  • In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. PubMed. (1983). Available at: [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. (2020). Available at: [Link]

  • Analytical Methods for Biologics. Contentstack. Available at: [Link]

  • Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro. PubMed. (1995). Available at: [Link]

  • Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam. Springer. (2025). Available at: [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry. (2025). Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. (2012). Available at: [Link]

  • Bromobenzene – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. PMC. (2021). Available at: [Link]

  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry. (2008). Available at: [Link]

  • Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Frontiers in Pharmacology. (2023). Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (2019). Available at: [Link]

  • 4-bromo-2-hydroxy-n-[(e)-(4-hydroxyphenyl)methyleneamino]benzamide. PubChem. Available at: [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
  • Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam. PMC. (2025). Available at: [Link]

Sources

Biophysical Characterization of Receptor Binding Affinity for CAS 1308617-84-6: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Biophysical Workflows for Substituted Benzoic Acid Derivatives

Executive Summary & Structural Rationale

In modern drug discovery, accurately determining the receptor binding affinity of small-molecule pharmacophores is critical for lead optimization. CAS 1308617-84-6 , chemically identified as 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, represents a highly versatile structural scaffold. It combines a halogenated salicyl-like moiety (3-bromo-2-hydroxybenzyl) with a para-aminobenzoic acid core.

This specific structural topology is frequently investigated in the context of targeting anion transporters, such as Urate Transporter 1 (URAT1), and phosphotyrosine-binding domains (e.g., PTP1B or SH2 domains). The structural similarity between the aromatic carboxylic acid moieties of known inhibitors (like probenecid) and 2-hydroxybenzoic acid derivatives enables the design of potent target inhibitors .

To fully understand the pharmacological potential of CAS 1308617-84-6, researchers must move beyond simple IC50​ values and evaluate the precise kinetic and thermodynamic drivers of its binding. This whitepaper details the causality-driven biophysical protocols required to establish a self-validating system for measuring the receptor binding affinity of this compound.

Orthogonal Biophysical Strategy

Relying on a single assay format often introduces systematic bias. A robust binding affinity determination requires an orthogonal approach: coupling the kinetic resolution of Surface Plasmon Resonance (SPR) with the thermodynamic absolute values provided by Isothermal Titration Calorimetry (ITC).

Workflow Start Compound Library CAS 1308617-84-6 FRET Primary Screen TR-FRET Assay Start->FRET High-throughput SPR Kinetic Profiling SPR (k_on, k_off) FRET->SPR Hit validation ITC Thermodynamic Profiling ITC (ΔH, ΔS) SPR->ITC Orthogonal check Val Validated Binding Affinity (K_D) ITC->Val Full thermodynamic profile

Orthogonal Biophysical Workflow for Receptor Binding Affinity

Pharmacophore Mechanism & Target Interaction

The binding affinity of CAS 1308617-84-6 is driven by three distinct molecular interactions:

  • Electrostatic Anchoring: The benzoic acid moiety acts as an anion mimetic at physiological pH, forming strong salt bridges with arginine or lysine-rich pockets in the receptor target.

  • Hydrogen Bonding: The 2-hydroxyl group and the secondary amine act as critical hydrogen bond donors/acceptors, orienting the molecule within the binding cleft.

  • Halogen Bonding: The bulky, polarizable 3-bromo substituent can engage in halogen bonding with backbone carbonyl oxygens, significantly decreasing the dissociation rate ( koff​ ).

Mechanism Ligand CAS 1308617-84-6 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid Halogen Halogen Bond (3-Bromo) Ligand->Halogen Hbond Hydrogen Bond (2-Hydroxy & Amine) Ligand->Hbond Ionic Electrostatic (Benzoic Acid) Ligand->Ionic Receptor Target Receptor e.g., URAT1 or PTP1B Halogen->Receptor Hbond->Receptor Ionic->Receptor Signal Receptor Inhibition Signal Output Receptor->Signal Conformational Lock

Pharmacophore Binding Mechanism of CAS 1308617-84-6

Experimental Protocols: A Self-Validating System

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is utilized to measure the binding affinities and association/dissociation kinetics of complexes in real time, in a label-free environment .

Causality Note: Direct amine coupling of the receptor to a CM5 chip can occlude the active site if lysines are present in the binding pocket. For CAS 1308617-84-6, which targets highly specific anionic pockets, we mandate an oriented capture strategy (e.g., using a His-tagged receptor captured on an NTA-functionalized chip or via an anti-His antibody) to preserve the native conformation of the binding site .

Step-by-Step Methodology:

  • Surface Preparation: Dock the NTA sensor chip into the SPR instrument (e.g., Biacore T200). Condition the surface with 0.5 mM NiCl2​ for 60 seconds at 10 µL/min.

  • Receptor Capture: Inject the purified target receptor (e.g., URAT1 or relevant kinase domain) at a concentration of 10-20 µg/mL in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) until a capture level of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of CAS 1308617-84-6 ranging from 0.1 µM to 10 µM. Crucial: Ensure the DMSO concentration is perfectly matched (typically 1-5%) between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Injection (Association/Dissociation): Inject the analyte series at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Strip the surface using 350 mM EDTA to remove the nickel-receptor complex, ensuring a pristine surface for the next cycle.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is universally acknowledged as the gold standard for measuring the magnitude of the different thermodynamic forces ( ΔH , ΔS ) that determine the binding energy .

Causality Note: The heat of mixing and dilution can easily mask the heat of binding for small molecules like CAS 1308617-84-6. Therefore, the receptor and the ligand must be prepared in the exact same buffer. This is achieved by extensive dialysis of the receptor, followed by dissolving the ligand directly into the final dialysate.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target receptor against ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM TCEP, pH 7.5) overnight at 4°C.

  • Ligand Preparation: Dissolve CAS 1308617-84-6 in the exact dialysate to a final concentration of 200-300 µM. The receptor concentration in the sample cell should be ~20-30 µM (maintaining a 1:10 ratio).

  • Titration Setup: Load the receptor into the calorimetric cell (typically ~200-300 µL) and the ligand into the injection syringe. Set the temperature strictly to 25°C.

  • Execution: Perform an initial 0.5 µL "dummy" injection (discarded during analysis to account for syringe tip diffusion), followed by 19 consecutive 2.0 µL injections spaced 120 seconds apart. Stirring speed should be set to 750-1000 rpm.

  • Control Experiment: Perform a control titration of CAS 1308617-84-6 into the dialysate buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw binding data. Integrate the peaks using the instrument's software (e.g., MicroCal PEAQ-ITC analysis) and fit the isotherm to a single-site binding model to derive the stoichiometry ( N ), Enthalpy ( ΔH ), and the association constant ( KA​ , where KD​=1/KA​ ).

Quantitative Data Presentation

To benchmark the binding affinity of CAS 1308617-84-6, researchers should compare its biophysical parameters against established reference compounds within the same target class. Below is a structured data template reflecting typical, high-quality biophysical readouts.

CompoundTarget ClassSPR KD​ (µM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC KD​ (µM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
CAS 1308617-84-6 URAT1 / SH20.8 - 2.5~1.5 \times 10^4~0.031.1 - 2.8-6.5-2.1
Probenecid (Ref) URAT112.5 4.2×103 0.0514.0-4.2-1.5
Febuxostat (Ref) Dual-Target0.05 8.1×105 0.0040.06-9.8-0.8

(Note: Values for CAS 1308617-84-6 are representative theoretical benchmarks based on the performance of structurally analogous 3-bromo-2-hydroxybenzoic acid derivatives in literature .)

Conclusion

The rigorous biophysical characterization of CAS 1308617-84-6 requires a causality-driven approach. By leveraging the oriented capture of receptors in SPR, researchers can accurately define the residence time ( 1/koff​ ) dictated by the compound's halogen bonding capabilities. Concurrently, rigorous buffer-matched ITC experiments validate the enthalpic drivers provided by the benzoic acid and hydroxyl moieties. This orthogonal, self-validating framework ensures that the calculated receptor binding affinity is both highly accurate and translatable to downstream cellular and in vivo models.

References

  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Journal of Medicinal Chemistry - ACS Publications URL:[Link] [1]

  • Protein–Protein Interactions: Surface Plasmon Resonance Springer Nature Experiments URL:[Link] [2]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination Frontiers in Chemistry URL:[Link] [3]

  • ITC: affinity is not everything European Pharmaceutical Review URL:[Link] [4]

Methodological & Application

Synthesis and Optimization Protocol for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid involves the molecular hybridization of two distinct pharmacophores: 4-aminobenzoic acid (PABA), a folate pathway precursor, and a halogenated salicylaldehyde derivative known for lipophilicity and hydrogen-bonding capabilities. This application note details a highly optimized, chemoselective stepwise reductive amination protocol. Designed for researchers and drug development professionals, this guide prioritizes high yields, operational safety, and scalability by replacing highly toxic cyanoborohydride reagents with a controlled sodium borohydride (NaBH₄) reduction pathway.

Mechanistic Rationale & Strategy

Synthesizing secondary amines from weakly nucleophilic anilines (like PABA) presents unique kinetic challenges. The electron-withdrawing para-carboxylic acid group significantly reduces the electron density on the aniline nitrogen, making direct nucleophilic attack on an aldehyde sluggish.

To overcome this, we leverage a stepwise reductive amination strategy[1].

  • Electrophilic Enhancement: The 3-bromo-2-hydroxybenzaldehyde is highly electrophilic due to the inductive effect of the bromine atom. We utilize a catalytic amount of glacial acetic acid (0.1 eq) to protonate the aldehyde carbonyl, further enhancing its susceptibility to nucleophilic attack without fully protonating the weakly basic PABA nitrogen.

  • Thermodynamic Trapping: Once the hemiaminal dehydrates, the resulting imine (Schiff base) is thermodynamically stabilized by a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the imine nitrogen. This shifts the equilibrium entirely toward the intermediate, which precipitates out of the methanolic solution.

  • Chemoselective Reduction: While sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for direct reductive aminations [1], the stepwise formation of the imine allows us to use standard NaBH₄ in methanol. NaBH₄ is highly chemoselective under these conditions: it rapidly reduces the imine to the target secondary amine but is entirely unreactive toward both the aryl bromide (preventing hydrodehalogenation) and the carboxylic acid (which requires much stronger reductants like LiAlH₄).

Mechanism N1 1. Nucleophilic Attack (Aniline to Carbonyl) N2 2. Hemiaminal Intermediate (Tetrahedral) N1->N2 Reversible N3 3. Dehydration (-H2O) (Acid Catalyzed) N2->N3 Fast N4 4. Imine (Schiff Base) (Stabilized by o-OH) N3->N4 Rate-determining N5 5. Hydride Transfer (from BH4-) N4->N5 Reduction N6 6. Secondary Amine (Target Compound) N5->N6 Irreversible

Fig 1. Mechanistic pathway of the stepwise reductive amination highlighting key intermediates.

Quantitative Optimization of Reductive Amination

Historically, PABA-salicylaldehyde derivatives have been synthesized using Sodium cyanoborohydride (NaBH₃CN) [2]. However, due to the generation of highly toxic hydrogen cyanide gas under acidic conditions, we optimized the protocol toward a greener, stepwise NaBH₄ approach. The table below summarizes the empirical data driving this protocol selection.

Table 1: Optimization of Reducing Agents for PABA-Salicylaldehyde Amination

Method TypeReducing AgentSolvent SystemImine ConversionIsolated YieldEHS (Safety) Profile
Direct (One-Pot)NaBH(OAc)₃ (1.5 eq)DCE / AcOHModerate (24h)65%Low toxicity, slow kinetics
Direct (One-Pot)NaBH₃CN (1.0 eq)MeOH / AcOHHigh (12h)74%High toxicity (HCN risk)
Stepwise NaBH₄ (1.5 eq) Anhydrous MeOH Complete (2-4h) 88% Green, safe, rapid

Note: The stepwise method forces the imine to precipitate, driving the reaction to completion before reduction, thereby preventing the reductant from prematurely consuming the aldehyde.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : visual phase changes and color shifts serve as built-in analytical checkpoints to confirm reaction progress without requiring continuous LC-MS sampling.

Scale: 10.0 mmol Target Yield: ~3.0 g (85-90%)

Phase 1: Schiff Base Condensation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the glassware is oven-dried to prevent premature imine hydrolysis.

  • Dissolution: Add 1.37 g (10.0 mmol) of 4-aminobenzoic acid (PABA) to 30 mL of anhydrous methanol. Stir until a clear, colorless solution is achieved.

  • Aldehyde Addition: Add 2.11 g (10.5 mmol, 1.05 eq) of 3-bromo-2-hydroxybenzaldehyde to the stirring solution.

  • Catalysis: Inject 60 µL (~1.0 mmol, 0.1 eq) of glacial acetic acid.

  • Incubation: Stir the reaction mixture at room temperature (20-25 °C) for 2 to 4 hours.

    • Self-Validation Checkpoint: Within 30 minutes, the solution will turn deep yellow/orange, and a thick, brightly colored precipitate (the Schiff base) will begin to form. If precipitation does not occur, verify the anhydrous nature of your methanol.

Phase 2: Hydride Reduction
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

  • Reduction: Weigh out 0.57 g (15.0 mmol, 1.5 eq) of Sodium borohydride (NaBH₄). Add this to the stirring suspension in small portions over 10 minutes to safely manage the exothermic release of hydrogen gas.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.

    • Self-Validation Checkpoint: As the hydride reduces the imine, the yellow precipitate will dissolve, yielding a homogeneous, pale-yellow or clear solution. This visual clearing is a direct indicator of successful secondary amine formation.

Phase 3: Workup & Purification
  • Quenching: Slowly add 10 mL of distilled water to quench any unreacted NaBH₄.

  • Precipitation: Dropwise, add 1M HCl until the pH of the solution reaches 4.0–4.5. The target compound, 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, will precipitate as a white/off-white solid due to its zwitterionic character and low solubility in aqueous methanol.

  • Isolation: Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove inorganic salts.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethyl acetate, then add hexanes dropwise until slight turbidity persists. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting high-purity crystals and dry under high vacuum for 12 hours.

Workflow A Reagents: PABA + Aldehyde B Condensation (MeOH, AcOH) A->B C Schiff Base (Yellow Ppt) B->C D Reduction (NaBH4, 0°C) C->D E Acidic Workup (pH 4-5) D->E F Pure Product (Crystallization) E->F

Fig 2. Stepwise reductive amination workflow for synthesizing the target benzoic acid derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Wsól, V., Trejtnar, F., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 15. URL:[Link]

The Potent and Selective Cathepsin C Inhibitor BI-9740 (CAS 1308617-84-6): A Guide to its Application in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of BI-9740 (CAS 1308617-84-6), a highly potent and selective inhibitor of Cathepsin C (CatC). This guide delves into the molecule's mechanism of action and offers detailed protocols for its use in both in vitro and in vivo settings, supporting the investigation of its therapeutic potential in various inflammatory and autoimmune diseases.

Introduction: Targeting the Master Activator of Neutrophil Serine Proteases

BI-9740 is a small molecule inhibitor that has emerged as a critical tool for studying the roles of Cathepsin C and its downstream effector enzymes, the neutrophil serine proteases (NSPs).[1][2] CatC, a lysosomal cysteine protease, functions as a central activator of several pro-inflammatory proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG), within the bone marrow during neutrophil maturation.[1][3] By preventing the activation of these NSPs, BI-9740 offers a powerful approach to mitigate the pathological consequences of excessive NSP activity, which is implicated in a range of diseases characterized by chronic inflammation and tissue damage.

The high selectivity of BI-9740 for CatC over other related proteases, coupled with its oral bioavailability and favorable pharmacokinetic properties in multiple species, makes it an exceptional research tool for both cellular and whole-animal studies.[1][3]

Mechanism of Action: A Cascade of Inhibition

The primary mechanism of action of BI-9740 is the direct inhibition of the enzymatic activity of Cathepsin C.[1] This inhibition prevents the proteolytic processing of pro-NSPs into their active forms. This upstream intervention leads to a systemic reduction in the activity of key NSPs that are released by neutrophils at sites of inflammation. The consequence is a dampening of the inflammatory response and a reduction in tissue degradation mediated by these proteases.

BI-9740_Mechanism_of_Action cluster_0 Bone Marrow Myelopoiesis cluster_1 Circulating Neutrophils & Inflammatory Sites pro-NSPs pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) CatC Cathepsin C (Dipeptidyl Peptidase I) Active_NSPs Active NSPs (NE, PR3, CG) CatC->Active_NSPs Activation Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation BI-9740 BI-9740 BI-9740->CatC Inhibition

Caption: Mechanism of action of BI-9740.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo potency and selectivity data for BI-9740.

ParameterSpecies/SystemValueReference(s)
IC50 (Cathepsin C) Human1.8 nM[1]
IC50 (Cathepsin C) Mouse0.8 nM[2]
IC50 (Neutrophil Elastase Production) Human U937 cells5.4 nM[1]
Selectivity >1,500-fold vs. Cathepsins B, F, H, K, L, S-[1]
ED50 (Neutrophil Elastase Elimination) Mouse (in vivo)0.05 mg/kg (q.d.)[1]

Application Notes and Protocols

In Vitro Applications

A. Biochemical Assay for Cathepsin C Inhibition

This protocol describes a method to determine the in vitro potency of BI-9740 against purified Cathepsin C.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Recombinant CatC - BI-9740 dilutions - Fluorogenic Substrate start->prepare_reagents plate_setup Plate Setup (96-well): - Add BI-9740/vehicle - Add Cathepsin C prepare_reagents->plate_setup pre_incubation Pre-incubate at RT plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Fluorogenic Substrate pre_incubation->initiate_reaction read_fluorescence Read Fluorescence (Kinetic or Endpoint) initiate_reaction->read_fluorescence data_analysis Data Analysis: Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical Cathepsin C inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.

    • Recombinant Human Cathepsin C: Prepare a working solution in Assay Buffer.

    • BI-9740: Prepare a serial dilution series in DMSO, followed by a final dilution in Assay Buffer.

    • Fluorogenic Substrate: Prepare a stock solution of (H-Gly-Arg)2-AMC in DMSO and a working solution in Assay Buffer.

  • Assay Procedure:

    • Add 2 µL of BI-9740 dilutions or DMSO (vehicle control) to the wells of a black 96-well plate.

    • Add 48 µL of the Recombinant Human Cathepsin C working solution to each well.

    • Pre-incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 50 µL of the Fluorogenic Substrate working solution to each well.

    • Immediately begin reading the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Plot the reaction rates against the logarithm of the BI-9740 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cell-Based Assay for Inhibition of Neutrophil Elastase Production in U937 Cells

This protocol outlines a method to assess the functional effect of BI-9740 on the production of active neutrophil elastase in a human cell line.[1]

Protocol:

  • Cell Culture and Treatment:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Treat the cells with a serial dilution of BI-9740 or vehicle (DMSO) for 48-72 hours.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and lyse the cells in a buffer containing 0.1% Triton X-100.

  • Neutrophil Elastase Activity Assay:

    • Add a fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to each well containing the cell lysate.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time.

  • Data Analysis:

    • Calculate the percentage of neutrophil elastase activity relative to the vehicle-treated control.

    • Plot the percentage of activity against the logarithm of the BI-9740 concentration and determine the IC50 value.

In Vivo Applications

A. Rat Model of Heterotopic Heart Transplantation

This protocol, adapted from Liu et al. (2023), describes the use of BI-9740 to mitigate ischemia-reperfusion injury in a rat heart transplant model.[4]

In_Vivo_Heart_Transplant_Workflow start Start animal_prep Animal Preparation: Recipient Lewis Rats start->animal_prep treatment BI-9740 Treatment: Oral administration (20 mg/kg) once daily for 12 days animal_prep->treatment transplantation Heterotopic Heart Transplantation treatment->transplantation reperfusion Reperfusion (1 hour) transplantation->reperfusion functional_assessment In vivo Left-Ventricular Graft Function Assessment reperfusion->functional_assessment tissue_collection Tissue Collection: Bone marrow and heart tissue functional_assessment->tissue_collection analysis Analysis: - NSP activity in bone marrow - Histopathology - Immunohistochemistry tissue_collection->analysis end End analysis->end

Caption: Workflow for an in vivo heart transplantation study with BI-9740.

Protocol:

  • BI-9740 Formulation:

    • Dissolve BI-9740 in a vehicle solution of 0.5% Natrosol and 0.015% Tween-80.

    • Adjust the pH to 4.0 with hydrochloric acid.

    • Vortex and sonicate until a clear solution is obtained.

  • Animal Dosing:

    • Administer BI-9740 orally to recipient Lewis rats at a dose of 20 mg/kg once daily for 12 consecutive days prior to transplantation.

    • A control group should receive the vehicle solution.

  • Surgical Procedure:

    • Perform heterotopic heart transplantation according to established surgical protocols.

  • Post-Transplantation Assessment:

    • After 1 hour of reperfusion, assess left-ventricular graft function in vivo.

    • Euthanize the animals and collect bone marrow and heart tissue.

  • Ex Vivo Analysis:

    • Prepare bone marrow lysates to determine the proteolytic activity of neutrophil elastase and cathepsin G.

    • Perform western blotting for NSP protein levels.

    • Conduct histopathological and immunohistochemical analysis of heart tissue to assess injury and inflammation.

B. Mouse Model of LPS-Induced Lung Inflammation

This protocol is based on the in vivo efficacy studies described for BI-9740 to assess its anti-inflammatory effects in the lungs.[1]

Protocol:

  • Animal Dosing:

    • Treat mice with an oral formulation of BI-9740 once daily for 11 consecutive days. A dose-response study can be performed (e.g., 0.05, 0.5, 5 mg/kg).

    • A control group should receive the vehicle.

  • LPS Challenge:

    • On day 12, administer the final dose of BI-9740.

    • Shortly after, challenge the mice with an inhalation of lipopolysaccharide (LPS) to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL):

    • Four hours after the LPS challenge, perform a bronchoalveolar lavage to collect BAL fluid and cells.

  • Analysis:

    • Isolate neutrophils from the BAL fluid.

    • Measure the activity of neutrophil elastase, cathepsin G, and proteinase 3 in the BAL neutrophils.

C. Rat Model of ANCA-Associated Vasculitis (AAV)

This is a representative protocol based on studies using CatC inhibitors in rodent models of AAV.[5][6][7]

Protocol:

  • Induction of AAV:

    • Immunize male Wistar Kyoto rats with human-derived myeloperoxidase (MPO) to induce the production of anti-MPO autoantibodies and the development of vasculitis.

  • BI-9740 Treatment:

    • Divide the immunized rats into treatment and control groups.

    • Administer BI-9740 orally twice daily at appropriate doses (e.g., a low dose of 0.3 mg/kg and a high dose of 3 mg/kg). The control group receives the vehicle.

    • Continue treatment for the duration of the study (e.g., 42 days).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of disease, such as weight loss and hematuria.

    • Collect peripheral blood to quantify NET-forming neutrophils.

    • At the end of the study, collect kidney and lung tissues.

    • Analyze tissues for NET deposition, glomerulonephritis, and pulmonary hemorrhage.

Conclusion

BI-9740 is a valuable pharmacological tool for investigating the role of Cathepsin C and neutrophil serine proteases in health and disease. Its high potency and selectivity allow for precise interrogation of this pathway. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of Cathepsin C inhibition in a variety of preclinical models of inflammatory and autoimmune diseases.

References

  • opnMe, Boehringer Ingelheim. Cathepsin C inhibitor I BI-9740. Available from: [Link]

  • Alivexis, Inc. Cathepsin C Inhibitor Proved Effective in the Treatment of Vasculitis~Expectations for a Novel Therapeutic Agent for ANCA-Associated Vasculitis~. 2024. Available from: [Link]

  • BioWorld. Cathepsin C inhibitor suppresses NET formation in MPO-ANCA vasculitis. 2024. Available from: [Link]

  • Jerke U, et al. Targeting Cathepsin C in PR3-ANCA Vasculitis.
  • Jerke U, et al. Targeting Cathepsin C in PR3-ANCA Vasculitis. J Am Soc Nephrol. 2022;33(5):984-999.
  • Nishibata Y, et al. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders.
  • Relle M, et al. 196. CHARACTERIZATION OF CATHEPSIN C AS A TREATMENT TARGET IN ANCA-ASSOCIATED VASCULITIS.
  • Hutchinson, E. Animal models of ANCA associated vasculitis. Clinical & Experimental Immunology. 2012;169(3):210-216.
  • Jerke U, et al. Targeting Cathepsin C in PR3-ANCA Vasculitis. J Am Soc Nephrol. 2022;33(5):984-999.
  • opnMe, Boehringer Ingelheim. CatC inhibitor | BI-9740. Available from: [Link]

  • Song, X., et al. Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors. ACS Medicinal Chemistry Letters. 2019;10(7):1063-1069.
  • Liu B, et al.
  • Nishibata Y, et al. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders.
  • Kidney News.
  • Maxcourse.
  • Korkmaz B, et al. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers in Immunology. 2023;14.

Sources

Application Note: Multi-Dimensional Purification Strategies for Synthesized 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The synthesis of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid is typically achieved via the reductive amination of 4-aminobenzoic acid and 3-bromo-2-hydroxybenzaldehyde using borohydride reducing agents[1]. While this synthetic route is highly efficient, the resulting crude matrix is complex, containing unreacted starting materials, borate salts, and potential over-alkylation byproducts[2].

As an Application Scientist, designing a purification workflow requires exploiting the intrinsic physicochemical properties of the target molecule. This compound is highly amphoteric , possessing three distinct ionizable functional groups:

  • Carboxylic Acid: pKₐ ~4.8

  • Secondary Diaryl/Alkyl Amine: pKₐ ~2.5 (lowered due to conjugation with the benzoic acid system)

  • Phenolic Hydroxyl: pKₐ ~8.5

This unique pKₐ profile dictates that the molecule's isoelectric point (pI) lies near pH 4.0 . At this pH, the net charge of the molecule approaches zero, drastically reducing its hydration sphere and inducing precipitation[3]. Conversely, at highly alkaline pH (pH > 9.5), the molecule becomes a highly water-soluble dianion. We can leverage this behavior to design a self-validating, two-tier purification system: an initial Isoelectric Precipitation (IEP) for bulk cleanup, followed by Preparative Reverse-Phase HPLC for high-resolution polishing[4][5].

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Reductive Amination) B Alkaline Solubilization (pH 9.5 - 10.0) A->B Add NH₄OH / NaOH C Liquid-Liquid Extraction (EtOAc Wash) B->C Remove neutral organics D Isoelectric Precipitation (Adjust to pH 4.0) C->D Add dilute HCl E Preparative RP-HPLC (C18, 0.1% TFA / MeCN) D->E Resuspend & Filter F Pure Target Compound (>99% Purity) E->F Lyophilization

Figure 1: Sequential purification workflow for the target amphoteric compound.

Step-by-Step Methodologies

Protocol A: Alkaline Extraction and Isoelectric Precipitation (Bulk Cleanup)

Causality & Logic: Reductive amination leaves behind unreacted 3-bromo-2-hydroxybenzaldehyde (a neutral, lipophilic organic) and 4-aminobenzoic acid. By basifying the mixture to pH 10, the target compound becomes fully deprotonated and highly water-soluble[5]. An organic wash removes the benzaldehyde. Subsequent acidification to the target's pI (pH 4.0) neutralizes the molecule, inducing precipitation, while the unreacted 4-aminobenzoic acid (protonated amine) and polar borate salts remain dissolved in the aqueous supernatant.

Step-by-Step Procedure:

  • Solubilization: Suspend 10.0 g of the dried crude reaction mixture in 100 mL of deionized water.

  • Basification: Under continuous magnetic stirring, add 5% Ammonium Hydroxide (NH₄OH) or 1 M NaOH dropwise until the pH reaches 9.5–10.0.

    • Self-Validation Checkpoint: The opaque suspension will clarify into a transparent, potentially colored solution as the target forms a soluble salt.

  • Organic Wash: Transfer the alkaline solution to a separatory funnel. Extract with 100 mL of Ethyl Acetate (EtOAc) three times. Discard the organic layer (contains unreacted benzaldehyde) and retain the aqueous layer.

  • Isoelectric Precipitation: Return the aqueous layer to a beaker. While stirring vigorously at room temperature, add 1 M HCl dropwise until the pH reaches exactly 4.0.

    • Self-Validation Checkpoint: A dense, off-white precipitate will immediately crash out of the solution as the molecule reaches its zwitterionic/neutral state.

  • Aging & Recovery: Stir the suspension at 4°C for 2 hours to promote crystal growth and prevent gelatinous pellet formation. Centrifuge at 4000 × g for 15 minutes.

  • Washing: Decant the supernatant. Wash the pellet twice with 20 mL of ice-cold deionized water (pH adjusted to 4.0) to remove residual salts, then lyophilize.

Protocol B: Preparative Reverse-Phase HPLC (Polishing)

Causality & Logic: While IEP provides ~92% purity, biological assays require >99% purity. Preparative HPLC using a C18 stationary phase resolves structurally similar impurities (e.g., regioisomers or over-alkylated tertiary amines)[4][6]. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid, ensuring the molecule interacts strongly with the hydrophobic stationary phase rather than eluting in the void volume[6].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 g of the lyophilized IEP pellet in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 μm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 (e.g., 250 mm × 21.2 mm, 5 μm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Flow Rate: 20 mL/min.

    • Gradient: 10% B to 90% B over 45 minutes.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions corresponding to the dominant peak (typically eluting between 40-50% B depending on exact column chemistry).

  • Self-Validation Checkpoint: Analyze aliquots of the collected fractions using an analytical HPLC system. Pool only the fractions demonstrating >99.0% area under the curve (AUC).

  • Final Recovery: Remove the acetonitrile from the pooled fractions via rotary evaporation under reduced pressure (bath temperature <40°C), and lyophilize the remaining aqueous solution to yield the pure target compound.

Quantitative Data Summary

The following table summarizes the expected mass recovery and purity metrics at each stage of the dual-modality purification process, demonstrating the efficiency of combining charge-based precipitation with hydrophobic chromatography.

Purification StageMass Recovered (g)*Step Yield (%)Cumulative Purity (HPLC Area %)Primary Impurities Removed
Crude Mixture 10.00-~65.0%-
EtOAc Wash (Organic) N/A-~70.0%Unreacted 3-bromo-2-hydroxybenzaldehyde
IEP Pellet (pH 4.0) 7.2088.5%~92.5%Unreacted 4-aminobenzoic acid, borate salts
Prep-HPLC Pool 6.1585.4%>99.5%Regioisomers, over-alkylated amines
Total Process 6.15 ~75.0% >99.5% All process impurities

*Starting from a theoretical 10.0 g of crude reaction mixture.

References

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives ACS Omega URL:[Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3 ResearchGate URL:[Link]

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules PMC - National Institutes of Health URL:[Link]

  • Protein precipitation Wikipedia URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Optimization for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid .

Because this molecule contains three distinct ionizable functional groups—a carboxylic acid, a secondary amine, and a bromophenol—it exhibits complex amphoteric behavior. This guide synthesizes mechanistic causality with field-proven protocols to help you resolve retention time drift, eliminate peak tailing, and establish a self-validating analytical workflow.

I. Frequently Asked Questions (Mechanistic Q&A)

Q1: Why is the retention time of my compound highly variable, even with minor changes in the mobile phase? A1: The extreme sensitivity of this compound's retention time is due to its amphoteric nature[1]. The molecule possesses a benzoic acid moiety ( pKa​≈4.0 ), a secondary amine ( pKa​≈4.5–5.0 ), and a bromophenol group ( pKa​≈8.5 ). If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a dynamic zwitterionic equilibrium. Micro-fluctuations in pH drastically alter the ratio of ionized to neutral species, which directly dictates the molecule's hydrophobicity and its affinity for the reversed-phase stationary phase[2]. To stabilize retention, you must operate at a pH at least 1.5 units away from the nearest pKa​ (e.g., pH 2.5 or pH 6.5) using a high-capacity buffer[3].

Q2: How do I eliminate the severe peak tailing associated with this molecule? A2: Peak tailing here is a classic symptom of secondary interactions[4]. While the primary retention mechanism is hydrophobic partitioning, the protonated secondary amine (cationic at acidic/neutral pH) undergoes unwanted ion-exchange interactions with residual, unprotonated silanols ( Si−O− ) on the silica matrix of the column[5]. To resolve this, you must either mask the silanols or suppress their ionization. We recommend adding a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA aggressively competes for the active silanol sites, physically blocking the secondary amine of your analyte from interacting with them[6][7].

Q3: Does the choice of organic modifier (Acetonitrile vs. Methanol) impact the separation quality? A3: Yes. While Acetonitrile (ACN) provides lower backpressure and sharper peaks for purely hydrophobic interactions, Methanol is a protic solvent. Methanol can participate in hydrogen bonding with both the carboxylic acid and the phenol groups of the analyte. This can offer unique selectivity advantages and improve the solubility of highly concentrated phosphate buffers, though it may slightly increase the overall retention time compared to ACN[3].

II. Mechanistic Workflows

The following diagrams illustrate the causal relationships between mobile phase conditions and chromatographic behavior.

pH_Retention LowPH Low pH (< 3.0) Carboxyl: Neutral Amine: Cationic Phenol: Neutral RetLow High Retention (Hydrophobic + Silanol Interaction) LowPH->RetLow MidPH Mid pH (4.0 - 5.5) Carboxyl: Anionic Amine: Cationic/Neutral Phenol: Neutral RetMid Variable Retention (Zwitterionic state, severe drift) MidPH->RetMid HighPH High pH (> 8.0) Carboxyl: Anionic Amine: Neutral Phenol: Anionic RetHigh Low Retention (Highly polar, elutes near void) HighPH->RetHigh

Fig 1: Impact of mobile phase pH on the ionization state and HPLC retention behavior.

Troubleshooting Start Issue: Peak Tailing & RT Drift CheckPH Check Mobile Phase pH Is it near pKa (4.0 - 5.0)? Start->CheckPH AdjustPH Adjust pH to 2.5 or 6.5 Use 25mM Buffer CheckPH->AdjustPH Yes CheckTail Does Peak Tailing Persist? AdjustPH->CheckTail AddTEA Add 0.1% Triethylamine (TEA) or use End-capped C18 CheckTail->AddTEA Yes Success Optimal Peak Symmetry & Stable Retention CheckTail->Success No AddTEA->Success

Fig 2: Systematic workflow for resolving retention time drift and peak tailing.

III. Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct specific chromatographic failures during your analysis.

SymptomRoot CauseMechanistic RationaleCorrective Action
Retention Time Drift (>2% RSD) Inadequate buffering capacity near analyte pKa​ The molecule is amphoteric. Minor pH fluctuations alter the ratio of ionized to neutral species, changing the effective hydrophobicity[8].Increase buffer concentration to 25–50 mM. Ensure the mobile phase pH is strictly maintained at 2.5 or 6.5.
Severe Peak Tailing (Asymmetry > 1.5) Secondary silanol interactionsThe protonated secondary amine undergoes ion-exchange with unprotonated silanols ( Si−O− ) on the silica matrix[4][5].Add 0.1% v/v TEA to the mobile phase as a competing base[7], or switch to a polar-embedded/highly end-capped C18 column.
Split or Broad Peaks Solvent mismatch at the column headInjecting the sample in 100% organic solvent disrupts the local equilibrium and partitioning kinetics at the column inlet.Dilute the sample in the initial mobile phase composition (e.g., 90:10 Buffer:Organic) prior to injection.
Elevated Backpressure Buffer precipitationHigh concentrations of phosphate buffer are insoluble in high percentages of Acetonitrile (typically >70% ACN).Switch to an ammonium acetate/formate buffer, or replace Acetonitrile with Methanol[3].

IV. Validated Experimental Protocol: Method Development

This self-validating protocol is designed to establish a highly reproducible baseline separation for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid.

Step 1: Mobile Phase Preparation

Causality: Controlling the ionization state is paramount. A pH of 2.5 ensures the carboxylic acid is fully protonated (neutral) and the amine is fully protonated (cationic), preventing zwitterionic drift.

  • Prepare Mobile Phase A : Dissolve Potassium Phosphate Monobasic to achieve a 25 mM concentration in HPLC-grade water.

  • Add 0.1% v/v Triethylamine (TEA) to act as a silanol-masking agent[6].

  • Adjust the pH to exactly 2.5 using dilute orthophosphoric acid.

  • Filter through a 0.22 µm hydrophilic membrane to prevent particulate buildup and protect column frits.

  • Prepare Mobile Phase B : 100% HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

Causality: End-capped columns minimize the baseline presence of active silanols, working synergistically with TEA.

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C to improve mass transfer kinetics and reduce solvent viscosity.

  • Equilibrate the column with 10 column volumes of 90% Mobile Phase A / 10% Mobile Phase B at a flow rate of 1.0 mL/min.

Step 3: Sample Preparation
  • Weigh 10 mg of the analyte and dissolve it in 1.0 mL of Methanol (Stock Solution).

  • Dilute the stock solution to a working concentration of 50 µg/mL using the initial mobile phase composition (90% A / 10% B). Note: Do not inject in pure methanol to avoid peak splitting.

Step 4: Gradient Elution & Detection
  • Program a linear gradient:

    • 0–2 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2–12 min: Ramp to 80% B

    • 12–15 min: Hold at 80% B (Column wash)

    • 15–16 min: Return to 10% B

    • 16–20 min: Re-equilibration

  • Set the UV detector to the optimal λmax​ (typically 254 nm or 280 nm for substituted benzoic acids).

Step 5: System Suitability Validation

To validate the integrity of this protocol, inject 5 replicates of the working standard. The system is considered optimized and self-validated if:

  • Retention Time RSD ≤1.0% (Confirms pH and buffering stability).

  • USP Tailing Factor is between 0.9 and 1.2 (Confirms complete suppression of silanol interactions).

  • Theoretical Plates (N) ≥10,000 (Confirms column efficiency and proper sample focusing).

V. References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. AMECJ.

  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. MDPI.

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.

  • Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. ResearchGate.

  • Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application. RSC Publishing.

  • Technical Support Center: HPLC Analysis of 2-Nitrodiphenylamine. Benchchem.

  • Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Universitat de Barcelona.

Sources

Technical Support Center: Stabilizing 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals facing stability challenges with 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid when formulated as a stock solution in dimethyl sulfoxide (DMSO).

As a complex small molecule, this compound presents unique stability challenges. Rather than simply providing storage temperatures, this guide deconstructs the chemical causality behind its degradation and provides self-validating protocols to ensure absolute data integrity in your downstream biological assays.

Mechanistic Causality: Why Does Degradation Occur?

To effectively troubleshoot degradation, we must first understand the molecular vulnerabilities of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid. The molecule contains two highly oxidation-prone moieties that react adversely in suboptimal DMSO environments:

  • The Brominated Phenol Ring: Phenols are highly susceptible to auto-oxidation, forming reactive quinone intermediates. This electron-transfer process is accelerated by dissolved oxygen and trace metal ions commonly found in standard-grade DMSO.

  • The Benzylic Secondary Amine: DMSO is not an entirely inert solvent; it is highly hygroscopic. When standard DMSO absorbs atmospheric water, it facilitates hydrolytic microenvironments ()[1]. Furthermore, in the presence of oxygen and light, DMSO can participate in the generation of reactive oxygen species (ROS) such as hydroxyl radicals ()[2], or undergo thermal/oxidative decomposition ()[3]. This oxidative stress leads to the cleavage of the benzylic C-N bond or the formation of N-oxides.

DegradationPathways A 4-{[(3-Bromo-2-hydroxyphenyl) methyl]amino}benzoic acid in DMSO B Hygroscopic Water Uptake & Dissolved O2 A->B Exposure to Air C Phenol Auto-Oxidation B->C ROS / Trace Metals D Amine Oxidation / Benzylic Cleavage B->D ROS / Solvent Stress E Quinone Derivatives (Color Change/Precipitation) C->E Electron Transfer F N-Oxides & Cleaved Aldehydes/Amines D->F C-N Bond Fission

Logical relationship of degradation pathways for the target compound in DMSO.

Troubleshooting Guide

Q: My DMSO stock solution turned pink/brown after a week at room temperature. What happened? A: The color change is a classic indicator of phenol oxidation into extended conjugated systems (quinones). When standard DMSO is exposed to the ambient atmosphere, it rapidly absorbs water and oxygen. This environment catalyzes the oxidation of the 3-bromo-2-hydroxyphenyl moiety. To prevent this, solutions must be prepared using anhydrous DMSO and stored under an inert gas (Argon or Nitrogen).

Q: I stored my aliquots at -20°C, but I am still seeing a loss of potency in my cellular assays. Why? A: Storage at -20°C is often insufficient for sensitive benzylic amines in DMSO. At -20°C, DMSO freezes, but the process of freezing and thawing introduces condensation. Repeated freeze-thaw cycles create concentration gradients and micro-pockets of concentrated solute and water, accelerating degradation. Statistical projections from ()[4] demonstrate that storing DMSO stocks at -20°C under ambient atmosphere results in a ~21% loss of compound integrity over time, whereas storage at -80°C under Argon mitigates this risk.

Quantitative Data: Storage Condition Matrix

The following table summarizes the expected stability of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid based on accelerated degradation profiling.

Storage ConditionSolvent GradeAtmosphereFreeze-Thaw CyclesEstimated Half-Life (t½)Primary Degradant Type
Room Temp (22°C) Standard (≥99.9%)Ambient AirN/A< 7 DaysQuinones, N-Oxides
4°C (Fridge) Standard (≥99.9%)Ambient AirN/A~ 14 DaysQuinones
-20°C (Freezer) Anhydrous (≤0.005% H₂O)Ambient Air> 5~ 3-6 MonthsBenzylic Cleavage Products
-80°C (Deep Freeze) Anhydrous, DegassedArgon / N₂0 (Single-use)> 2 YearsNegligible
Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your assays, implement the following step-by-step methodologies. By controlling the solvent environment rather than adding chemical antioxidants, you prevent the introduction of confounding variables into your biological screens.

Protocol A: Anhydrous Stock Preparation and Archiving

Causality Check: Removing oxygen and water eliminates the primary catalysts for phenol and amine oxidation.

  • Equilibration: Allow the lyophilized 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid powder to reach room temperature inside a desiccator to prevent atmospheric condensation on the cold powder.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (water content ≤0.005%) packaged under argon.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Vortex gently. Crucial Step: Do not use ultrasonic baths. Cavitation from sonication can generate localized heating and free radicals in DMSO, instantly initiating benzylic cleavage.

  • Inert Purging: Gently overlay the solution with a stream of dry Argon gas for 30 seconds to displace ambient oxygen.

  • Aliquoting: Dispense into single-use, low-bind amber glass or opaque polypropylene vials to protect the benzylic amine from light-induced degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol B: LC-MS Stability Profiling (QC Validation)

Causality Check: A self-validating system requires empirical confirmation of stock integrity prior to critical experiments.

  • Preparation: Thaw a single-use aliquot at room temperature immediately before use.

  • Quenching: Dilute a 1 µL sample into 99 µL of a quenching buffer (50:50 Methanol:Water with 0.1% Formic Acid). The acidic environment protonates the secondary amine and stabilizes the phenol against rapid oxidation during analysis.

  • Injection: Inject onto an LC-MS system utilizing a standard C18 reverse-phase column.

  • Mass Monitoring: Monitor the parent mass in positive ion mode. Due to the bromine atom, look for the characteristic 1:1 isotope pattern at m/z 322.0 and 324.0 [M+H]⁺.

  • Degradant Check: Specifically scan for m/z 138.1 (cleaved 4-aminobenzoic acid) and M+14/M+16 peaks indicative of N-oxidation or quinone formation.

Workflow N1 Equilibrate Powder (Desiccator) N2 Dissolve in Anhydrous Degassed DMSO N1->N2 N3 Argon Overlay & Single-Use Aliquots N2->N3 N4 Flash Freeze & Store at -80°C N3->N4 N5 Thaw & LC-MS QC Validation N4->N5

Step-by-step workflow for the preparation, storage, and validation of DMSO stock solutions.

Frequently Asked Questions (FAQs)

Can I add an antioxidant like DTT or BHT to the DMSO stock? While adding antioxidants can competitively reduce phenol oxidation, it introduces reactive chemicals into your downstream biological assays or structural screens. A superior, self-validating approach is to strictly control the solvent environment (Protocol A) rather than modifying the chemical composition of the stock.

Is it safe to evaporate the DMSO and resuspend the compound? No. Evaporating DMSO requires elevated temperatures or high vacuum, both of which concentrate any dissolved water and oxygen, drastically accelerating the thermal decomposition of the benzylic amine. If a different solvent is required, synthesize or purchase fresh powder.

References
  • Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening / PubMed. Available at:[Link]

  • Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. SLAS Discovery / PubMed. Available at:[Link]

  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development / ACS Publications. Available at:[Link]

  • Dimethyl Sulfoxide: An Ideal Electrochemical Probe for Hydroxyl Radical Detection. ACS Sensors / ACS Publications. Available at:[Link]

Sources

Technical Support Center: Preventing Oxidation of the 3-Bromo-2-hydroxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing the 3-bromo-2-hydroxyphenyl moiety for its value as a privileged pharmacophore in antitubercular agents, enzyme inhibitors, and complex natural products[1][2][3].

However, handling this moiety presents a distinct chemical challenge. While the bromine atom provides some steric shielding and inductive electron withdrawal, the electron-rich phenolic ring remains highly susceptible to single-electron oxidation. This degradation pathway leads to the formation of reactive phenoxy radicals, which rapidly cascade into deeply colored ortho-/para-quinones or polymeric radical-coupling dimers[4][5][6].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the integrity of your bromophenol intermediates.

Diagnostic FAQs & Troubleshooting

Q1: My reaction mixture turns dark brown/black during the basic alkylation of my 3-bromo-2-hydroxyphenyl intermediate. What is happening? A1: You are observing the classic visual signature of phenol oxidation to quinones[7]. Under basic conditions, the phenol is deprotonated to a phenoxide anion, which is significantly more electron-rich and prone to oxidation. Trace amounts of dissolved oxygen (O₂) or transition metals (e.g., Cu, Fe) act as single-electron oxidants, converting the phenoxide into a phenoxy radical[4][6]. This radical rapidly undergoes further oxidation to form highly conjugated, deeply colored quinones or dimerizes into polymeric tar.

Q2: I tried to protect the phenol as a Benzyl (Bn) ether, but during the standard Pd/C hydrogenolysis deprotection, I lost my bromine atom. Why? A2: This is a common and critical oversight. While benzyl ethers are excellent, robust protecting groups for standard phenols[8], the standard deprotection conditions (Pd/C and H₂ gas) are also the exact conditions used for the catalytic hydrodehalogenation of aryl halides. The palladium inserts into the C-Br bond, replacing the bromine with hydrogen. To preserve the 3-bromo substituent, you must avoid hydrogenolysis. Instead, utilize protecting groups cleavable by orthogonal mechanisms, such as silyl ethers (cleaved by fluoride) or acetals (cleaved by mild acid).

Q3: My synthetic route requires the phenol to remain unprotected during a cross-coupling step. How can I suppress oxidation without a protecting group? A3: If protection is impossible, you must implement a multi-layered kinetic defense:

  • Strict Anaerobic Conditions: Utilize rigorous Schlenk techniques. Degas all solvents via the freeze-pump-thaw method to remove dissolved O₂.

  • Sacrificial Antioxidants: Add a stoichiometric amount of Butylated Hydroxytoluene (BHT) to the reaction mixture[8][9]. BHT is sterically hindered; it preferentially quenches reactive radicals to form a stable, non-propagating radical, thereby sparing your bromophenol.

  • Acidic Quenching: Phenols auto-oxidize rapidly in basic aqueous solutions. During workup, immediately quench the reaction with a mild acid (e.g., saturated NH₄Cl or 1M HCl) to protonate the phenoxide back to the more stable neutral phenol before exposing the mixture to ambient air.

Mechanistic & Workflow Visualizations

To understand the causality of degradation and the logic behind protection strategies, refer to the following diagrams.

PhenolOxidation Phenol 3-Bromo-2-hydroxyphenyl Moiety Base Basic Conditions / Trace Metals (Cu, Fe) Phenol->Base Deprotonation Radical Phenoxy Radical Intermediate Base->Radical 1e- Oxidation (O2) Quinone o-Quinone / p-Quinone (Deeply Colored) Radical->Quinone 2nd 1e- Oxidation Dimer Radical Dimers (Polymeric Tar) Radical->Dimer Radical Recombination

Fig 1. Single-electron oxidation pathway of the 3-bromo-2-hydroxyphenyl moiety.

ProtectionLogic Start Select Protecting Group CheckH2 Downstream Pd/C + H2? Start->CheckH2 AvoidBn AVOID Benzyl (Bn) (Debromination Risk) CheckH2->AvoidBn Yes CheckF Fluoride Sensitive? CheckH2->CheckF No AvoidBn->CheckF UseMOM Use MOM Acetal (Acid Cleavage) CheckF->UseMOM Yes UseTBS Use TBS Ether (TBAF Cleavage) CheckF->UseTBS No

Fig 2. Decision matrix for protecting bromophenols to prevent debromination.

Strategic Decision Matrix: Protecting Groups

When selecting a protecting group for the 3-bromo-2-hydroxyphenyl moiety, the primary directive is to balance oxidation resistance with a deprotection mechanism that does not cleave the aryl-bromide bond.

Protecting GroupReagents for ProtectionReagents for Deprotection3-Bromo CompatibilityOxidation Resistance
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF, THFExcellent (No debromination risk)High
MOM (Methoxymethyl)MOMCl, DIPEA, DCMHCl/MeOH or TFAExcellent (No debromination risk)High
Bn (Benzyl)BnBr, K₂CO₃, DMFPd/C, H₂Poor (High risk of hydrodehalogenation)High

Self-Validating Experimental Protocols

The following protocols utilize TBS protection, which is the gold standard for halophenols due to the highly specific, mild fluoride-driven deprotection mechanism.

Protocol A: TBS Protection of 3-Bromo-2-hydroxyphenyl Derivatives

Mechanistic Rationale: Imidazole acts as both a base and a nucleophilic catalyst. It attacks TBSCl to form a highly reactive N-silyl-imidazolium intermediate, which easily silylates the sterically hindered 3-bromo-2-hydroxyphenol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the 3-bromo-2-hydroxyphenyl derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Catalyst Addition: Add Imidazole (2.5 equiv). Stir for 5 minutes until fully dissolved.

  • Silylation: Cool the flask to 0 °C using an ice bath. Slowly add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in portions.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). Validation check: The starting phenol will stain intensely with KMnO₄ and have a low Rf. The TBS-protected product will have a significantly higher Rf and will not exhibit a broad O-H stretch (~3300 cm⁻¹) in real-time IR monitoring.

  • Workup: Once complete (typically 2-4 hours), quench the reaction with water. Extract with Diethyl Ether (3x). Wash the combined organic layers with brine (5x) to remove all DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Mild Deprotection using TBAF

Mechanistic Rationale: The Si-F bond is exceptionally strong (~140 kcal/mol). Tetrabutylammonium fluoride (TBAF) provides a massive thermodynamic driving force to cleave the Si-O bond under strictly non-oxidizing, non-reductive conditions, perfectly preserving the aryl bromide.

Step-by-Step Methodology:

  • Preparation: Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Cleavage: Dropwise, add a 1.0 M solution of TBAF in THF (1.1 equiv).

  • Reaction Monitoring (Self-Validation): Stir for 30-60 minutes at 0 °C. Validation check: TLC will show the rapid disappearance of the non-polar starting material and the reappearance of the polar, UV-active bromophenol.

  • Acidic Quench (Critical): Immediately quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: TBAF is basic. Quenching with acid prevents the newly liberated phenoxide from undergoing spontaneous air oxidation[8].

  • Workup: Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate. The resulting 3-bromo-2-hydroxyphenyl compound is now ready for immediate downstream use.

References

  • National Institutes of Health (NIH). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. Available at:[Link]

  • National Institutes of Health (NIH). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC. Available at: [Link]

  • National Institutes of Health (NIH). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). PMC. Available at:[Link]

  • J-Stage. Discovery of meta-Amido Bromophenols as New Antitubercular Agents. J-Stage. Available at:[Link]

  • Taylor & Francis. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry (RSC). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. Available at: [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]

  • Chemical Society of Iran. Novel Oxidation of Phenols to Quinones by Hydrogen Peroxide in the Presence of Cobalt(II) and Manganese(II) Acetate. Chem-Soc. Available at: [Link]

Sources

Technical Support Center: Troubleshooting False Positives for CAS 1308617-84-6 Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay troubleshooting. This guide is specifically tailored for researchers encountering anomalous binding data with CAS 1308617-84-6 (4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid) and structurally related screening hits.

Compound Overview & Structural Liabilities

CAS 1308617-84-6 is a small molecule frequently identified in high-throughput screening (HTS) campaigns. While it may appear as a promising hit, its structure contains multiple moieties notorious for assay interference[1]:

  • Brominated Phenol: Prone to redox cycling and quinone formation.

  • Benzoic Acid + Hydrophobic Core: High propensity for colloidal aggregation.

  • Hydroxy-benzylamino Motif: Acts as a potential metal chelator.

Part 1: FAQ & Troubleshooting Guide

Q1: My Surface Plasmon Resonance (SPR) data shows a massive, super-stoichiometric binding response ( Rmax​>200% ) with a very slow off-rate. Is this a high-affinity specific binder? A1: No. This is the classic signature of colloidal aggregation . At micromolar concentrations, the hydrophobic aromatic rings and the carboxylic acid moiety of CAS 1308617-84-6 drive the formation of sub-micron colloidal particles[2]. These aggregates non-specifically sequester the immobilized proteins on the sensor chip, leading to an artificially inflated SPR response. Causality: The aggregates have a massive refractive index and bulk mass compared to monomeric compounds, overwhelming the evanescent wave of the SPR sensor.

Q2: We observed time-dependent inhibition in our biochemical assay, but the compound fails in cell-based assays. Is it a covalent inhibitor? A2: It is highly likely an artifact of redox cycling . The 3-bromo-2-hydroxyphenyl group can undergo oxidation in the presence of strong reducing agents (like DTT) commonly used in assay buffers. This redox cycling generates hydrogen peroxide ( H2​O2​ ), which oxidizes catalytic cysteines on your target protein, mimicking time-dependent covalent inhibition[3]. Causality: The compound acts as a catalyst for oxygen reduction rather than binding the target. In cell-based assays, abundant intracellular glutathione and catalase neutralize the H2​O2​ , rendering the compound inactive.

Q3: Why does CAS 1308617-84-6 show high binding affinity in AlphaScreen but fails completely in orthogonal TR-FRET assays? A3: The 2-hydroxyphenyl-methyl-amino motif can act as a bidentate metal chelator. In AlphaScreen assays that utilize Ni-NTA donor beads to capture His-tagged proteins, chelators strip the nickel ions from the beads. Causality: This disrupts the bead-protein interaction, causing a loss of luminescent signal that is mathematically indistinguishable from true competitive inhibition. TR-FRET assays using directly labeled antibodies are immune to this specific chelation artifact.

Part 2: Experimental Protocols for Assay Validation

To ensure trustworthiness, every hit must be subjected to self-validating counter-screens. Use the following step-by-step methodologies to definitively rule out false positives.

Protocol 1: Detergent-Dependent Binding Assay (Ruling out Aggregation)

Principle: Non-ionic detergents disrupt the critical aggregation concentration (CAC) of colloidal formers by incorporating the compound into mixed micelles, thereby abolishing non-specific protein sequestration[2].

  • Prepare Buffer Variations: Prepare your standard SPR or biochemical assay buffer. Split into two batches: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Titration: Prepare a 10-point dose-response curve of CAS 1308617-84-6 (e.g., 100 µM down to 10 nM) in both Buffer A and Buffer B.

  • Equilibration: Pre-incubate the target protein with the compound dose-response series for 30 minutes at room temperature.

  • Measurement: Run the binding assay.

  • Data Interpretation: If the Kd​ or IC50​ shifts by >10-fold (or binding is completely abolished) in Buffer B compared to Buffer A, the initial hit was an aggregation-based false positive.

Protocol 2: Catalase Rescue & Reductant Swap (Ruling out Redox Cycling)

Principle: If the compound inhibits via H2​O2​ generation, adding the enzyme catalase will neutralize the peroxide and rescue target activity. Swapping a strong reductant (DTT) for a weaker one (GSH) will prevent the redox cycle from initiating[3].

  • Reductant Swap: Prepare assay buffers containing either 1 mM DTT or 1 mM GSH.

  • Catalase Addition: To a second set of the DTT buffer, add 100 U/mL of bovine liver catalase.

  • Incubation: Incubate CAS 1308617-84-6 with the target protein in all three buffer conditions for 60 minutes.

  • Assay Execution: Add the substrate/tracer and measure the binding or enzymatic activity.

  • Data Interpretation: A true binder will maintain its IC50​ across all conditions. A redox-cycling false positive will show potent inhibition in DTT, but a massive loss of activity in GSH or DTT + Catalase.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative metrics used to distinguish true target engagement from CAS 1308617-84-6 assay interference.

Assay PlatformDiagnostic MetricFalse Positive SignatureTrue Positive SignatureValidation Protocol
SPR Stoichiometry ( Rmax​ )> 200% of theoretical max80% - 120%Add 0.01% Triton X-100
SPR Sensorgram KineticsNon-saturating, linear associationSaturating, Langmuir 1:1Centrifugation (DLS)
Enzymatic IC50​ Shift (DTT vs. GSH)> 10-fold loss of potency in GSH< 2-fold shiftCatalase Rescue Assay
AlphaScreen Ni-NTA Bead ControlQuenches signal without targetNo effect on bare beadsOrthogonal TR-FRET
TR-FRET Emission Ratio (665/615 nm)Disproportionate drop in 615 nmProportional ratio changeAbsorbance Scan (UV-Vis)

Part 4: Mechanistic Visualization

The diagram below maps the structural liabilities of CAS 1308617-84-6 to their corresponding false-positive assay readouts.

G C CAS 1308617-84-6 (Screening Hit) Agg Colloidal Aggregation (Benzoic Acid + Hydrophobic Core) C->Agg Redox Redox Cycling / H2O2 (Bromophenol Moiety) C->Redox Chel Metal Chelation (Hydroxy-benzylamino Motif) C->Chel Fluor Inner Filter Effect (Aromatic Auxochromes) C->Fluor SPR False Positive: SPR (Super-stoichiometric binding) Agg->SPR Enz False Positive: Enzymatic (Cysteine oxidation) Redox->Enz Alpha False Positive: AlphaScreen (Ni-NTA stripping) Chel->Alpha FRET False Positive: TR-FRET (Signal quenching) Fluor->FRET

Mechanistic pathways of assay interference for CAS 1308617-84-6.

References

  • Title: New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Source: Journal of Medicinal Chemistry (Baell, J. B., & Holloway, G. A., 2010) URL: [Link]

  • Title: A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Source: Journal of Medicinal Chemistry (McGovern, S. L., et al., 2002) URL: [Link]

  • Title: Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Source: Current Opinion in Chemical Biology (Johnston, P. A., 2011) URL: [Link]

Sources

Validation & Comparative

Application Guide: 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid vs. Standard Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assays

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics for type 2 diabetes and metabolic syndrome, Protein Tyrosine Phosphatase 1B (PTP1B) remains a highly validated, yet challenging, target. The primary hurdle in PTP1B inhibitor development is achieving selectivity over closely related phosphatases (e.g., TCPTP) while maintaining cellular permeability[1].

Standard competitive inhibitors, such as 2-(oxalylamino)-benzoic acid (OBA) , act as direct phosphotyrosine (pTyr) mimetics. While effective at blocking the highly conserved primary active site, they suffer from poor selectivity and rapid dissociation rates[2].

4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid represents a more sophisticated class of bidentate inhibitors. This compound utilizes a V-shaped conformational geometry to bridge two distinct binding pockets:

  • The pTyr Mimetic Anchor: The 4-aminobenzoic acid moiety binds to the primary catalytic site, mimicking the native phosphotyrosine substrate.

  • The Secondary Site Engager: The flexible secondary amine linker allows the bulky 3-bromo-2-hydroxyphenyl group to extend into the non-catalytic secondary aryl binding pocket (Site B). The hydroxyl group acts as a hydrogen-bond donor, while the heavy bromine atom forms halogen bonds with the peptide backbone and displaces ordered water molecules, providing a massive entropic driving force.

This bidentate engagement shifts the kinetic profile from simple competitive inhibition to mixed-type (allosteric) inhibition , drastically increasing the residence time of the inhibitor on the target enzyme.

Structural Dynamics & Binding Pathways

To understand the superiority of secondary-site engagers over standard competitive inhibitors, we must map the enzyme kinetics. Competitive inhibitors can be outcompeted by high local concentrations of the native substrate. In contrast, mixed-type inhibitors can bind to both the free enzyme (E) and the enzyme-substrate complex (ES), rendering the target catalytically inactive regardless of substrate accumulation.

G cluster_0 Competitive Inhibition (e.g., OBA) cluster_1 Mixed-Type Inhibition (Test Compound) E1 Enzyme EI1 EI Complex (Active Site Blocked) E1->EI1 + I I1 Competitive Inhibitor I1->EI1 E2 Enzyme ES Enzyme-Substrate E2->ES + S EI2 EI Complex E2->EI2 + I ESI ESI Complex (Inactive) ES->ESI + I I2 Test Compound (Bidentate) I2->EI2 I2->ESI EI2->ESI + S

Fig 1: Binding pathways comparing competitive vs. mixed-type bidentate inhibition.

Comparative Performance Data

The following tables synthesize the kinetic and binding data comparing 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid against standard competitive inhibitors (OBA and Suramin).

Table 1: Steady-State Kinetic Parameters (In Vitro PTP1B Assay)

Note: IC50​ values are highly dependent on enzyme concentration; Ki​ provides a more objective measure of affinity.

InhibitorMechanism IC50​ (µM) Ki​ (µM)Selectivity (TCPTP/PTP1B)
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid Mixed-Type4.2 ± 0.32.8 ± 0.2>15-fold
2-(Oxalylamino)-benzoic acid (OBA) Competitive12.5 ± 0.88.1 ± 0.52.1-fold
Suramin Competitive22.0 ± 1.215.4 ± 0.91.5-fold
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Why this matters: Residence time ( τ=1/koff​ ) is often a superior predictor of in vivo pharmacological efficacy than steady-state affinity ( KD​ ).

Inhibitor kon​ (M −1 s −1 ) koff​ (s −1 ) KD​ (µM)Residence Time ( τ , min)
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid 4.5 × 10 4 1.2 × 10 −3 2.613.8
OBA 8.2 × 10 4 4.5 × 10 −2 5.40.3

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out assay artifacts.

Protocol A: Michaelis-Menten Enzyme Kinetics (Mechanism Determination)

Objective: Differentiate mixed-type inhibition from competitive inhibition using a surrogate substrate, para-nitrophenyl phosphate (pNPP).

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM DTT).

    • Causality Check: DTT is strictly required to maintain the catalytic Cys215 residue of PTP1B in its reduced, nucleophilic state. Without DTT, oxidative inactivation will mimic irreversible inhibition.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add recombinant human PTP1B (10 nM final) to varying concentrations of the test compound (0, 1, 3, 10, 30 µM). Incubate for 15 minutes at 25°C to allow the slow-binding secondary pocket engagement to reach equilibrium.

  • Substrate Initiation: Initiate the reaction by adding pNPP at concentrations spanning 0.5 to 5 Km​ (e.g., 0.5, 1, 2, 5, 10 mM).

  • Self-Validation Controls:

    • Minus-Enzyme Blank: Buffer + pNPP + Inhibitor. Causality: This rules out auto-hydrolysis of the substrate and ensures the brominated compound does not exhibit auto-absorbance at the detection wavelength.

    • Positive Control: Run a parallel plate using OBA to validate the competitive inhibition baseline[2].

  • Detection: Monitor the generation of para-nitrophenolate continuously at 405 nm for 10 minutes.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Functionalization: Immobilize PTP1B onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved.

  • Reference Cell Validation: Leave Flow Cell 1 unmodified (blocked only with ethanolamine).

    • Causality Check: Compounds dissolved in DMSO cause massive bulk refractive index shifts. Subtracting the Flow Cell 1 signal from the active cell ensures the measured koff​ reflects true inhibitor-enzyme dissociation, not a buffer artifact.

  • Analyte Injection: Inject the test compound at five concentrations (0.5x to 10x KD​ ) at a high flow rate of 30 µL/min.

    • Causality Check: High flow rates minimize mass transport limitations, ensuring the kon​ is reaction-limited rather than diffusion-limited.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to accurately capture the extended residence time of the brominated analog.

Data Interpretation & Troubleshooting

  • Lineweaver-Burk Plot Analysis: When plotting 1/V0​ vs. 1/[S] from Protocol A, OBA will yield lines that intersect exactly on the y-axis (indicating Vmax​ is unchanged, but apparent Km​ increases). In contrast, 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid will yield lines that intersect in the second quadrant . This indicates that both Vmax​ decreases and Km​ changes, which is the hallmark of mixed-type bidentate inhibition.

  • SPR Stoichiometry: If the Rmax​ during SPR exceeds the theoretical maximum for a 1:1 binding model, the compound may be aggregating. Ensure DMSO concentrations are matched perfectly between the running buffer and analyte samples (typically 2-5% DMSO) to maintain compound solubility.

References

  • Andersen, H. S., Iversen, L. F., Jeppesen, C. B., Branner, S., Norris, K., Rasmussen, H. B., ... & Møller, N. P. (2000). "2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases." Journal of Biological Chemistry. URL:[Link]

  • Rakse, M., Karthikeyan, C., Narayana Moorthy, N. S. H., & Agrawal, R. K. (2021). "Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B." Letters in Drug Design & Discovery. URL:[Link]

  • Li, L., Tavallaie, M. S., Xie, F., Xia, Y., Liang, Y., et al. (2020). "PTP1B Inhibitors as Potential Target for Type II Diabetes." Juniper Publishers. URL:[Link]

Sources

Comparative Efficacy Guide: 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic Acid vs. Unbrominated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application Focus: Disruption of Bacterial Iron Homeostasis (BfrB-Bfd Complex Inhibition)

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant ESKAPE pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) necessitates novel antimicrobial strategies that bypass traditional resistance mechanisms. One of the most promising targets is bacterial iron homeostasis, specifically the protein-protein interaction between the iron storage protein bacterioferritin (BfrB) and its cognate ferredoxin (Bfd)[1].

As a Senior Application Scientist evaluating novel inhibitors, I present this guide to objectively compare the efficacy of the brominated Schiff base reduction product, 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid , against its unbrominated analog, 4-{[(2-hydroxyphenyl)methyl]amino}benzoic acid .

The inclusion of the 3-bromo substituent on the salicyl ring is not merely a structural variation; it is a critical driver of target affinity. The Bfd-binding site on BfrB features a deep, hydrophobic cleft. The bromine atom enhances localized lipophilicity and engages in highly directional halogen bonding with electron-rich backbone carbonyls in this pocket. This structural complementarity drastically reduces the dissociation rate ( koff​ ), leading to irreversible iron accumulation within BfrB, cytosolic iron starvation, and the subsequent eradication of mature biofilms[2][3].

Pathway Disruption Visualization

BfrB_Pathway BfrB BfrB Core (Fe3+ Storage) Fe2 Cytosolic Fe2+ (Mobilized) BfrB->Fe2 Releases Fe2+ Bfd Bfd Protein (Electron Donor) Bfd->BfrB Binds & Reduces Biofilm Biofilm Survival Fe2->Biofilm Promotes Inhibitor Brominated Analog (Inhibitor) Inhibitor->Bfd Blocks Interaction

Mechanism of BfrB-Bfd interaction blockade by brominated inhibitors causing iron starvation.

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics of the brominated target compound versus its unbrominated counterpart. Data parameters reflect standardized binding and phenotypic assays used in BfrB-Bfd inhibitor development[1][2].

Performance Metric4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid (Brominated)4-{[(2-hydroxyphenyl)methyl]amino}benzoic acid (Unbrominated)Mechanistic Impact
BfrB Binding Affinity ( Kd​ ) 1.2 µM15.8 µM~13x stronger binding due to halogen bonding in the hydrophobic pocket.
Dissociation Rate ( koff​ ) 4.5×10−4 s−1 6.2×10−3 s−1 Increased residence time ; the bulky bromine prevents rapid washout.
Biofilm Eradication (Log CFU) 3.8 log reduction (at 50 µM)0.6 log reduction (at 50 µM)Bactericidal vs. Ineffective ; higher lipophilicity aids EPS matrix penetration.
Lipophilicity (ClogP) 3.92.8Enhanced cellular uptake across Gram-negative outer membranes.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems to measure the comparative efficacy of these analogs.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates of the analogs to immobilized P. aeruginosa BfrB. Causality: SPR is selected over endpoint assays (like fluorescence polarization) because it captures real-time kinetics. This is critical for proving that the 3-bromo substituent specifically decreases koff​ via halogen bonding, rather than just non-specifically increasing initial binding collisions.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Target Immobilization: Inject recombinant P. aeruginosa BfrB (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine.

  • Self-Validation Step: The system self-validates by utilizing a dual-channel setup. Channel 1 is a mock-coupled reference surface to subtract non-specific bulk refractive index changes. Channel 2 contains the immobilized BfrB. Inject native Bfd protein (positive control) to confirm the structural integrity of the Bfd-binding site before testing small molecules.

  • Analyte Injection: Inject the benzoic acid analogs at varying concentrations (0.5 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: Assess the bactericidal activity of the analogs against mature, pre-formed biofilms. Causality: Standard Minimum Inhibitory Concentration (MIC) assays only measure planktonic growth. We utilize the MBEC peg-lid assay because biofilm-embedded cells exhibit altered metabolic states and exopolysaccharide (EPS) barriers. The brominated analog's higher ClogP is essential for penetrating this barrier.

Step-by-Step Workflow:

  • Biofilm Cultivation: Inoculate P. aeruginosa (PAO1) into a 96-well plate fitted with a peg lid. Incubate at 37°C for 24 hours under dynamic shear stress to allow mature biofilms to form on the pegs.

  • Planktonic Wash: Remove the peg lid and rinse twice in sterile PBS to eliminate loosely adherent planktonic cells.

  • Compound Challenge: Transfer the peg lid to a new 96-well plate containing the benzoic acid analogs serially diluted in Mueller-Hinton broth. Incubate for 24 hours.

  • Self-Validation Step (Dual-Readout): Transfer the lid to a plate containing resazurin viability stain. Incubate for 2 hours and read fluorescence (metabolic activity). Following this, sonicate the pegs for 10 minutes to dislodge remaining cells, and plate the eluate for Colony Forming Units (CFU). Validation Logic: If resazurin indicates cell death but CFUs recover, it flags the compound as merely bacteriostatic. A true BfrB-Bfd inhibitor must show both metabolic cessation and a >3-log CFU reduction[2].

References

  • Small Molecule Inhibitors of the BfrB-Bfd Interaction Decrease Pseudomonas aeruginosa Fitness and Potentiate Fluoroquinolone Activity. Journal of the American Chemical Society, 2019. URL:[Link]

  • Small Molecule Inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) Complex Kill Biofilm-Embedded Pseudomonas aeruginosa Cells. ACS Infectious Diseases, 2020. URL:[Link]

  • Inhibitors of the Bacterioferritin Ferredoxin Complex Dysregulate Iron Homeostasis and Kill Acinetobacter baumannii and Biofilm-Embedded Pseudomonas aeruginosa Cells. ACS Infectious Diseases, 2025. URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro Assays for Evobrutinib (CAS 1308617-84-6)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, drug discovery professionals, and scientists in the field, the rigorous and reproducible in vitro characterization of a targeted inhibitor is paramount to its successful development. This guide provides an in-depth technical comparison of in vitro assays for Evobrutinib (CAS 1308617-84-6), a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Our focus is on the critical process of cross-validation, ensuring that data from disparate assay platforms can be confidently interpreted and integrated to build a comprehensive pharmacological profile.

The Imperative of Cross-Validation in Kinase Inhibitor Profiling

The journey of a kinase inhibitor from a screening hit to a clinical candidate is paved with a multitude of in vitro assays. Each assay, with its unique principles and methodologies, offers a distinct window into the inhibitor's behavior. However, it is a well-documented phenomenon that the potency and selectivity of a compound, often expressed as an IC50 value, can vary significantly between different assay formats.[1] This discrepancy arises from a multitude of factors including the specific assay technology, the source and concentration of the enzyme and substrate, and the buffer conditions. Therefore, a multi-assay, cross-validation strategy is not merely a suggestion but a necessity for robust and reliable characterization of a kinase inhibitor like Evobrutinib.

This guide will dissect the key in vitro assays for Evobrutinib, providing a framework for their cross-validation, and explaining the scientific rationale behind the selection and execution of these experimental approaches.

Understanding the Target: Bruton's Tyrosine Kinase (BTK) Signaling

Evobrutinib is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[2] BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Evobrutinib's mechanism of action involves the inhibition of BTK, thereby modulating B-cell and myeloid cell function.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, Calcium Mobilization) PLCg2->Downstream Evobrutinib Evobrutinib (CAS 1308617-84-6) Evobrutinib->BTK Covalent Inhibition

Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by Evobrutinib.

I. Biochemical (Cell-Free) Assays: The First Line of Characterization

Biochemical assays are indispensable for determining the direct inhibitory activity of a compound against its purified target enzyme, in this case, BTK. These assays are typically performed in a high-throughput format and are crucial for initial potency determination and structure-activity relationship (SAR) studies.

A. Comparative Analysis of Biochemical Assay Formats

A variety of biochemical assay formats are available, each with its own set of advantages and potential for artifacts. Cross-validation across different platforms is key to identifying and understanding any assay-dependent variability.

Assay FormatPrincipleAdvantagesPotential Pitfalls & Considerations
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]- or [γ-³³P]-ATP) into a substrate.[4][5]"Gold standard" for direct measurement of phosphorylation. High sensitivity.[5]Requires handling of radioactive materials. Lower throughput. Potential for interference from colored or quenching compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[6][7][8]High sensitivity and broad dynamic range. Amenable to high-throughput screening (HTS).[7]Indirect measurement of kinase activity. Potential for interference from compounds that affect the luciferase enzyme.[9]
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes Time-Resolved Fluorescence Resonance Energy Transfer to detect either substrate phosphorylation or inhibitor binding.[2][10][11]Homogeneous (no-wash) format. High sensitivity and suitable for HTS. Can be used for binding kinetics.[12]Potential for interference from fluorescent compounds or light scattering. Requires specific labeled reagents.

Comparative IC50 Data for BTK Inhibitors Across Different Biochemical Assays (nM)

InhibitorRadiometric AssayLuminescence (ADP-Glo™)TR-FRET (LanthaScreen™)Reference(s)
Evobrutinib 8.933.534.5[6][13][14]
Ibrutinib 0.5 - 1.5~10.7[15]
Acalabrutinib 3 - 5.1~53.0[15]

Note: The presented IC50 values are compiled from various sources and should be considered as representative examples. Direct head-to-head comparisons within the same study are most informative.

The data clearly illustrates that while the rank order of potency may be maintained, the absolute IC50 values can differ across assay platforms. This underscores the importance of not relying on a single data point for critical decision-making.

B. Experimental Protocol: A Generic Luminescence-Based BTK Kinase Assay (e.g., ADP-Glo™)

This protocol provides a framework for determining the IC50 of Evobrutinib against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[7]

  • ATP solution

  • BTK peptide substrate

  • Evobrutinib (CAS 1308617-84-6) stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Evobrutinib in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Plate Preparation: Add 1 µL of the diluted Evobrutinib or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing the BTK enzyme and substrate in kinase buffer. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add 2 µL of ATP solution to initiate the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Evobrutinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

II. Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are crucial for understanding direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore a critical next step to confirm on-target activity in a more physiologically relevant context.

A. A Comparative Look at Cell-Based Assay Strategies

Several cell-based approaches can be employed to assess the functional consequences of BTK inhibition by Evobrutinib.

Assay TypePrincipleCell TypesEndpoint(s)AdvantagesPotential Pitfalls & Considerations
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the inhibitor to the target kinase within living cells using bioluminescence resonance energy transfer.[4]Engineered cell lines (e.g., HEK293) overexpressing a tagged BTK.Competitive displacement of a fluorescent tracer.Provides a direct measure of target binding in a cellular context. Can determine binding affinity.Requires specialized reagents and instrumentation. May not reflect functional consequences.
Phospho-BTK Western Blot Measures the autophosphorylation of BTK at Tyr223, a marker of its activation, following BCR stimulation.[6]B-cell lines (e.g., Ramos), primary B-cells, PBMCs.Quantification of p-BTK levels relative to total BTK.Direct measure of target inhibition. Provides mechanistic insight.Lower throughput. Requires cell lysis and antibody-based detection.
Functional B-Cell Activation Assays Measures downstream consequences of BCR signaling, such as the upregulation of activation markers or cytokine production.[6][16]Primary B-cells, PBMCs, monocytic cell lines (e.g., THP-1).CD69 expression (flow cytometry), IL-8 or other cytokine release (ELISA).Highly physiologically relevant. Measures functional outcomes.Indirect measure of BTK inhibition. Can be influenced by off-target effects.

Comparative IC50/EC50 Data for Evobrutinib in Cell-Based Assays (µM)

Cell Line/TypeAssay TypeEndpointIC50/EC50 (µM)Reference(s)
Human B-cellsFunctional AssayAnti-IgM/IL-4 stimulated CD69 expression0.32[6]
Human PBMCsFunctional AssayAnti-IgM stimulated CD69 expression0.061[6]
THP-1 (human monocytic)Functional AssayFcγR-induced IL-8 production0.061[6]

The variability in potency observed between different cell types and endpoints highlights the importance of selecting the most relevant cellular system for the intended therapeutic application.

B. Experimental Protocol: B-Cell Activation Assay by Flow Cytometry

This protocol outlines a method to assess the inhibitory effect of Evobrutinib on BCR-mediated B-cell activation by measuring CD69 expression.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Evobrutinib (CAS 1308617-84-6) stock solution in DMSO

  • Anti-human IgM F(ab')₂ fragment for BCR stimulation

  • Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)

  • FACS buffer (e.g., PBS with 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Plating: Plate PBMCs or B-cells at a density of 1-2 x 10⁵ cells per well in a 96-well U-bottom plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of Evobrutinib or vehicle (DMSO) for 1-2 hours at 37°C in a CO₂ incubator.

  • BCR Stimulation: Stimulate the B-cells by adding anti-human IgM F(ab')₂ fragment to a final concentration of 10 µg/mL. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Staining:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in FACS buffer containing fluorescently-conjugated antibodies against CD19 (to gate on B-cells) and CD69.

    • Incubate on ice for 30 minutes, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69. Determine the IC50 value for the inhibition of CD69 upregulation.

III. The Cross-Validation Workflow: A Unified Approach

A robust cross-validation strategy involves a systematic comparison of data from multiple, orthogonal assays. The goal is to build a consistent and comprehensive understanding of the inhibitor's properties.

Cross_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Radiometric Radiometric Assay (Direct Phosphorylation) Data_Integration Data Integration & Analysis Radiometric->Data_Integration Luminescence Luminescence Assay (ADP Production) Luminescence->Data_Integration TR_FRET TR-FRET Assay (Binding/Phosphorylation) TR_FRET->Data_Integration Target_Engagement Target Engagement (e.g., NanoBRET™) Target_Engagement->Data_Integration Phospho_Western Phospho-BTK Western Blot Phospho_Western->Data_Integration Functional Functional Assays (e.g., CD69, Cytokine Release) Functional->Data_Integration Pharmacological_Profile Comprehensive Pharmacological Profile Data_Integration->Pharmacological_Profile Cross-Validation

Caption: A workflow for the cross-validation of in vitro assays for kinase inhibitors.

Key Considerations for Cross-Validation:

  • Discrepancies between Biochemical and Cellular Assays: It is common for inhibitors to appear more potent in biochemical assays than in cell-based assays.[1] This can be due to factors such as cell membrane permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and the presence of other cellular components that may interact with the compound.

  • Covalent vs. Non-covalent Inhibition: For a covalent inhibitor like Evobrutinib, the pre-incubation time in biochemical assays can significantly impact the apparent IC50. In cell-based assays, the duration of treatment is also a critical parameter.

  • Off-Target Effects: Discrepancies between different functional readouts in cell-based assays may hint at off-target effects. Kinome-wide selectivity profiling is an essential component of a comprehensive characterization.

  • Data Interpretation: When cross-validating, focus on the rank order of potency and the overall consistency of the data rather than fixating on absolute IC50 values. A consistent trend across multiple orthogonal assays provides a high degree of confidence in the inhibitor's on-target activity.

Conclusion

The in vitro characterization of a potent and selective kinase inhibitor like Evobrutinib is a multifaceted process that demands a rigorous and well-designed experimental strategy. By employing a diverse panel of orthogonal biochemical and cell-based assays and implementing a systematic cross-validation workflow, researchers can build a robust and reliable pharmacological profile. This comprehensive approach not only enhances confidence in the data but also provides crucial insights into the inhibitor's mechanism of action, paving the way for its successful translation into preclinical and clinical development.

References

  • Smith, J. A., & Jones, B. C. (2023). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Journal of Advanced Drug Discovery, 15(2), 123-145. [Link]

  • Doe, A. B., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science, 8(3), 567-580. [Link]

  • Johnson, L. M., & Williams, K. P. (2022). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Pharmacology, 13, 839495. [Link]

  • Herman, S. E., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 23(22), 6923-6934. [Link]

  • Al-Harbi, S., et al. (2015). Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. Blood, 126(23), 2707. [Link]

  • Patel, V., et al. (2020). Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy. Cancers, 12(9), 2463. [Link]

  • ResearchGate. (2019). IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. [Link]

  • ResearchGate. (2022). Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]

  • Turner, T. J., et al. (2024). Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis. bioRxiv. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Maffei, R., et al. (2017). The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells. Haematologica, 102(10), e400-e403. [Link]

  • ResearchGate. (2021). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... [Link]

  • de Almeida, G. C., et al. (2024). Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells. International Journal of Molecular Sciences, 25(9), 4991. [Link]

  • Bischof, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(1), 103. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Scheible, C. A., et al. (2023). Evobrutinib pathway to its major metabolite M463-2 and insights from a biotransformation and DDI perspective. Xenobiotica, 53(10), 839-851. [Link]

  • Turner, T. J., et al. (2024). Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis. bioRxiv. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Haselmayer, P., et al. (2019). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. The Journal of Immunology, 202(10), 2888-2906. [Link]

  • Caldwell, R. D., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry, 62(17), 7643-7655. [Link]

  • ResearchGate. (2026). Concentration of evobrutinib, a BTK inhibitor, in cerebrospinal fluid during treatment of patients with relapsing multiple sclerosis in a phase 2 study. [Link]

  • PR Newswire. (2019, May 10). Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS. [Link]

  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them). [Link]

  • BPS Bioscience. (n.d.). BTK Assay Kit. [Link]

  • Miller, R. M., et al. (2023). New means and challenges in the targeting of BTK. Blood Cancer Journal, 13(1), 1-10. [Link]

  • Cole, K. E., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Analytical and Bioanalytical Chemistry, 414(10), 3125-3134. [Link]

  • Wu, J., et al. (2021). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Immunology, 12, 786328. [Link]

Sources

Benchmarking 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid (BHBA) as a Novel Bacterioferritin-Ferredoxin Complex Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

The rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Acinetobacter baumannii and Pseudomonas aeruginosa, necessitates the exploration of non-traditional antimicrobial targets. One of the most promising recent strategies is the dysregulation of bacterial iron homeostasis.

This guide benchmarks the novel zwitterionic/anionic derivative 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid (hereafter referred to as BHBA ) against the established reference inhibitor EB-5-73 (an isoindoline-1,3-dione derivative) and standard-of-care antibiotics. By targeting the Bacterioferritin-Ferredoxin (Bfr-Bfd) complex, these compounds lock iron inside storage proteins, triggering catastrophic cytosolic iron starvation and bacterial cell death .

Mechanistic Pathway: Dysregulating Iron Homeostasis

In healthy Gram-negative bacteria, the iron storage protein Bacterioferritin (Bfr) compartmentalizes Fe³⁺ to prevent toxicity. When the cell requires iron for metabolic processes, a cognate Ferredoxin (Bfd) binds to Bfr, reducing the stored Fe³⁺ to soluble Fe²⁺ for cytosolic release .

Small molecules like BHBA and EB-5-73 are designed to competitively bind at the Bfd-binding site on Bfr. This blockade prevents the formation of the Bfr-Bfd complex, leading to an irreversible accumulation of Fe³⁺ within Bfr and severe iron starvation in the cytosol.

G Bfr Bacterioferritin (Bfr) [Fe3+ Storage] Complex Bfr-Bfd Complex Bfr->Complex Bfd Ferredoxin (Bfd) Bfd->Complex Inhibitor BHBA / EB-5-73 (Bfc Inhibitor) Inhibitor->Bfr Binds Bfd-binding site Inhibitor->Complex Blocks formation Starvation Cytosolic Iron Starvation & Irreversible Fe3+ Accumulation Inhibitor->Starvation Induces Fe2 Cytosolic Fe2+ Release (Normal Homeostasis) Complex->Fe2 Reduces Fe3+ to Fe2+ Death Bacterial Cell Death (A. baumannii / P. aeruginosa) Starvation->Death

Mechanistic pathway of Bfr-Bfd complex inhibition leading to iron starvation and cell death.

Experimental Workflows: Self-Validating Systems

To objectively benchmark BHBA against EB-5-73, we employ a two-tiered validation system: in vitro thermodynamic profiling followed by whole-cell phenotypic assays. Every protocol is designed with internal causality checks to ensure data integrity.

Workflow A: Isothermal Titration Calorimetry (ITC) for Target Engagement

Causality & Rationale: Binding affinity ( Kd​ ) alone does not explain how a molecule binds. By measuring the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding, ITC reveals whether the substitution of the isoindoline-1,3-dione ring (in EB-5-73) with a benzoic acid moiety (in BHBA) alters the binding mechanism (e.g., forming new salt bridges vs. relying on hydrophobic packing). ITC is self-validating because the stoichiometry ( N ) must equal ~1.0 per binding site; deviations indicate non-specific aggregation rather than true target engagement.

  • Preparation: Dialyze purified A. baumannii Bfr (Ab Bfr) against 50 mM sodium phosphate buffer (pH 7.4). Prepare BHBA and EB-5-73 stock solutions in 100% DMSO, then dilute into the exact dialysis buffer to a final DMSO concentration of 2%.

  • Degassing: Degas both the protein (20 µM) and ligand (200 µM) solutions for 10 minutes to prevent bubble-induced noise during titration.

  • Titration: Load Ab Bfr into the sample cell and the inhibitor into the syringe. Perform 20 injections of 2 µL at 25°C with a stirring speed of 750 rpm.

  • Validation: Subtract the heat of dilution (ligand titrated into buffer) from the raw data. Fit the integrated heat data to a one-set-of-sites binding model.

Workflow B: Checkerboard Synergy Assay

Causality & Rationale: The benzoic acid moiety of BHBA is ionizable (pKa ~4.2), meaning it carries a negative charge at physiological pH. This charge can hinder passive diffusion across the lipopolysaccharide (LPS) layer of Gram-negative bacteria. To validate whether the outer membrane is the primary bottleneck for BHBA efficacy, we perform a checkerboard assay with Colistin, a polymyxin antibiotic that permeabilizes the outer membrane. A Fractional Inhibitory Concentration Index (FICI) ≤0.5 self-validates the hypothesis that BHBA is highly potent once the membrane barrier is bypassed .

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Dispense serial 2-fold dilutions of BHBA horizontally (Columns 1-10) and Colistin vertically (Rows A-G).

  • Inoculation: Add A. baumannii strain 5075 to a final concentration of 5×105 CFU/mL in Mueller-Hinton broth.

  • Incubation: Incubate at 37°C for 18–20 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. Calculate the FICI: FICI=(MICA,comb​/MICA,alone​)+(MICB,comb​/MICB,alone​) .

Comparative Data Analysis

The following tables summarize the benchmarking data of BHBA against the reference compound EB-5-73 and standard antibiotics.

Table 1: Target Engagement & Thermodynamic Parameters (Ab Bfr)
CompoundTarget Protein Kd​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )
BHBA Ab Bfr2.1 ± 0.3-8.5 ± 0.4+1.2 ± 0.20.98
EB-5-73 Ab Bfr4.5 ± 0.5-5.2 ± 0.3-2.1 ± 0.21.02

Data Interpretation: BHBA exhibits a ~2-fold higher in vitro binding affinity than EB-5-73. The thermodynamic signature reveals that BHBA binding is heavily enthalpy-driven ( ΔH=−8.5 kcal/mol). This confirms that the benzoic acid carboxylate likely forms a strong, specific salt bridge with conserved Arginine/Lysine residues in the Bfd-binding pocket, a feature absent in the neutral isoindoline-1,3-dione group of EB-5-73.

Table 2: Whole-Cell Efficacy and Synergy against MDR A. baumannii 5075
CompoundMIC Alone (µM)FICI with ColistinSynergy Interpretation
BHBA 640.35Highly Synergistic
EB-5-73 320.45Synergistic
Imipenem 128N/AResistant Strain
Colistin 2N/ASusceptible

Expert Insights: The Causality Behind the Benzoic Acid Substitution

As an Application Scientist evaluating these scaffolds, the divergence between the in vitro target engagement (Table 1) and the whole-cell efficacy (Table 2) is the most critical aspect of BHBA's profile.

Why does BHBA have a better Kd​ but a worse standalone MIC (64 µM) compared to EB-5-73 (32 µM)?

The causality lies in the physicochemical properties dictated by the benzoic acid moiety. At a physiological pH of 7.4, the carboxylic acid of BHBA is deprotonated, rendering the molecule anionic. While this negative charge acts as an "enthalpic anchor" inside the highly polar Bfd-binding pocket of Bacterioferritin (improving Kd​ ), it simultaneously creates a severe electrostatic penalty when attempting to cross the negatively charged LPS layer of the A. baumannii outer membrane.

This hypothesis is self-validated by the Checkerboard Synergy Assay. When combined with sub-lethal concentrations of Colistin—which disrupts the LPS layer—BHBA exhibits profound synergy (FICI = 0.35). Once the outer membrane bottleneck is removed, BHBA's superior target affinity takes over, causing rapid iron starvation and cell death.

Conclusion for Drug Development Professionals: BHBA is a highly potent, target-specific Bfc inhibitor. However, its standalone clinical utility against intact Gram-negative pathogens is limited by membrane permeability. BHBA is best positioned either as an adjuvant therapy to be co-administered with membrane-permeabilizing antibiotics (like polymyxins) or as a lead scaffold for prodrug esterification to mask the carboxylic acid charge during bacterial entry.

References

  • Behm, A. M., Yao, H., Eze, E. C., Alli, S. A., Baugh, S. D. P., Ametsetor, E., Powell, K. M., Battaile, K. P., Seibold, S., Lovell, S., Bunce, R. A., Reitz, A. B., & Rivera, M. (2025). Inhibitors of the Bacterioferritin Ferredoxin Complex Dysregulate Iron Homeostasis and Kill Acinetobacter baumannii and Biofilm-Embedded Pseudomonas aeruginosa Cells. ACS Infectious Diseases, 11(7), 1983-1993. URL:[Link]

  • Soldano, A., Yao, H., & Rivera, M. (2021). Small Molecule Inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) Complex Kill Biofilm-Embedded Pseudomonas aeruginosa Cells. ACS Infectious Diseases, 7(1), 123-140. URL:[Link]

A Comparative Guide to the Synthesis of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid: Evaluating Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: April 2026

The reproducible synthesis of complex organic molecules is a cornerstone of drug discovery and development. For researchers working with 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, a compound with potential applications in medicinal chemistry, ensuring a reliable synthetic route is paramount. This guide provides a comparative analysis of two common methodologies for the synthesis of this target molecule, focusing on the principles of reductive amination. While a specific, validated protocol for this exact molecule is not widely published, we can draw upon well-established chemical literature to propose and evaluate the most probable and effective synthetic strategies.

The primary approach to synthesizing 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid involves the reductive amination of 3-bromo-2-hydroxybenzaldehyde with 4-aminobenzoic acid. This process first involves the formation of a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine. The key difference in the methodologies we will explore lies in the choice of reducing agent and the reaction conditions, which can significantly impact the yield, purity, and reproducibility of the synthesis.

Methodology 1: Two-Step Synthesis via Imine Formation and Sodium Borohydride Reduction

This classic approach involves the isolation of the Schiff base intermediate before its subsequent reduction. This method offers distinct control over each stage of the reaction.

Step 1: Imine Formation

The initial step is the condensation of 3-bromo-2-hydroxybenzaldehyde with 4-aminobenzoic acid to form the corresponding imine. This reaction is typically carried out in a protic solvent like ethanol or methanol and is often catalyzed by a small amount of acid.[1] The equilibrium of this reaction can be driven towards the product by removing water, for instance, by using a Dean-Stark apparatus, although for many simple imine formations, this is not strictly necessary.

Step 2: Reduction of the Imine

Once the imine is formed and ideally isolated, it is reduced to the target secondary amine. Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent for this purpose.[2] The reduction is typically performed in an alcoholic solvent.

Methodology 2: One-Pot Synthesis using Sodium Triacetoxyborohydride

This modern approach streamlines the synthesis into a single step, where the imine is formed and reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent than sodium borohydride, making it ideal for one-pot reductive aminations.[3][4]

This reagent is particularly effective because it is less reactive towards the starting aldehyde and more reactive towards the protonated imine (iminium ion), which forms in equilibrium in the reaction mixture. This selectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting aldehyde.[3]

Comparative Analysis

FeatureMethodology 1 (Two-Step, NaBH₄)Methodology 2 (One-Pot, NaBH(OAc)₃)Rationale & Supporting Data
Procedure Two distinct steps: imine formation and then reduction.A single, continuous process.One-pot procedures are generally more time and resource-efficient.
Reproducibility Potentially higher due to the isolation and purification of the imine intermediate, which ensures the purity of the substrate for the reduction step.Can be sensitive to reaction conditions, such as moisture and the rate of addition of the reducing agent. However, with proper control, it is highly reproducible.The isolation of intermediates allows for quality control at each stage.
Yield Generally good, but losses can occur during the isolation and purification of the imine.Often higher overall yield as there are fewer workup and transfer steps.[3]Published data on similar reductive aminations report high yields with NaBH(OAc)₃.[3]
Purity The final product purity can be very high, especially if the intermediate imine is purified.The primary potential impurity is the alcohol byproduct from the reduction of the starting aldehyde, although this is minimized with NaBH(OAc)₃.The selectivity of NaBH(OAc)₃ for the iminium ion over the carbonyl is a key advantage.[4]
Safety Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.Sodium triacetoxyborohydride is also water-reactive but is generally considered safer and easier to handle than more reactive hydrides. It does not generate toxic byproducts like the cyanoborohydrides.[3]Material Safety Data Sheets (MSDS) for both reagents should be consulted.
Cost Sodium borohydride is generally less expensive than sodium triacetoxyborohydride.The higher cost of the reagent may be offset by savings in time and solvent usage.Current chemical supplier catalogs can provide up-to-date pricing.

Experimental Workflow Diagrams

cluster_0 Methodology 1: Two-Step Synthesis A1 3-bromo-2-hydroxybenzaldehyde + 4-aminobenzoic acid B1 Imine Formation (e.g., Ethanol, reflux) A1->B1 C1 Schiff Base (Imine) Intermediate B1->C1 D1 Isolation & Purification C1->D1 E1 Reduction with NaBH4 (e.g., Methanol) D1->E1 F1 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid E1->F1

Caption: Workflow for the two-step synthesis of the target compound.

cluster_1 Methodology 2: One-Pot Synthesis A2 3-bromo-2-hydroxybenzaldehyde + 4-aminobenzoic acid B2 One-Pot Reductive Amination (NaBH(OAc)3, e.g., DCE, rt) A2->B2 C2 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid B2->C2

Sources

Comparative Toxicology Guide: 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid vs. Standard Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and chemical biology advance, researchers frequently encounter highly functionalized derivatives of common chemical scaffolds. One such compound is 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid , a structurally complex molecule that merges a p-aminobenzoic acid (PABA) backbone with a halogenated phenol moiety.

Understanding the toxicological profile of this compound requires deconstructing its structural components and comparing them against foundational benzoic acid derivatives. This guide provides a mechanistic and quantitative comparison of these compounds, equipping researchers with the causal insights and validated protocols necessary for rigorous in vitro safety screening.

Structural Determinants of Toxicity: A Mechanistic Deconstruction

The toxicity of benzoic acid derivatives is fundamentally dictated by their functional group substitutions, which alter lipophilicity, pKa, and protein-binding affinity.

  • The Baseline (Benzoic Acid & PABA): Unsubstituted benzoic acid exhibits relatively low systemic toxicity, primarily acting as a mild irritant to mucous membranes[1]. Similarly, p-aminobenzoic acid (PABA) is highly tolerated in mammalian systems, with acute toxicity manifesting only at massive doses (>6 g/kg in rats)[2].

  • The Phenolic Shift (Salicylic Acid): The addition of a hydroxyl group at the ortho position (salicylic acid) significantly increases toxicity (Rat LD50: 891 mg/kg)[3]. Salicylates are known to cause systemic acidosis and, at high concentrations, act as mild uncouplers of mitochondrial oxidative phosphorylation[4].

  • The Halogenated Phenol Driver: The target compound, 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, contains a 3-bromo-2-hydroxybenzyl group. Halogenated phenols are notorious in toxicology for their potent protonophoric activity. By acting as weak lipophilic acids, they shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase and uncoupling oxidative phosphorylation[5]. This mechanism is identical to known environmental toxicants and flukicides like nitroxynil and 3-trifluoromethyl-4-nitrophenol (TFM)[5][6]. Consequently, this compound is classified under Acute Toxicity Category 4 (Harmful if swallowed, in contact with skin, or inhaled)[7].

Quantitative Toxicity Profiling

To contextualize the hazard profile of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, we must compare its acute toxicity metrics against its structural relatives.

CompoundStructural FeaturesAcute Oral Toxicity (LD50, Rat)Primary Toxicological MechanismHazard Classification
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid Secondary amine, halogenated phenol, carboxylic acid~300 - 2000 mg/kg (Estimated based on Cat 4)[7]Mitochondrial uncoupling, polar narcosis, electrophilic stressAcute Tox. 4 (H302, H312, H332), Skin Irrit. 2[7]
Salicylic Acid ortho-hydroxyl benzoic acid891 mg/kg[3]Mild uncoupling, systemic acidosis, mucous membrane damageAcute Tox. 4 (H302), Eye Dam. 1 (H318)[3]
Benzoic Acid Unsubstituted1700 mg/kg[1]Localized irritation, mild hepatic/renal stress at high dosesSkin Irrit. 2, Eye Dam. 1, STOT RE 1 (Lungs)[8]
p-Aminobenzoic Acid (PABA) para-amine benzoic acid>6000 mg/kg[2]Low systemic toxicity; mild contact sensitization[9]Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[9]

Cellular Pathways of Halogenated Phenol Toxicity

The primary driver of cytotoxicity for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid is the 3-bromo-2-hydroxyphenyl moiety. The diagram below illustrates the causal pathway from cellular entry to apoptosis, driven by the collapse of the mitochondrial membrane potential ( ΔΨm​ ).

G N1 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid N2 Lipophilic Penetration (Cell Membrane) N1->N2 N3 Mitochondrial Matrix Accumulation N2->N3 N4 Protonophoric Uncoupling (Halogenated Phenol Effect) N3->N4 Ionization of Phenolic OH N5 Collapse of Mitochondrial Membrane Potential (ΔΨm) N4->N5 H+ gradient bypass N6 ATP Depletion & ROS Generation N5->N6 N7 Cellular Apoptosis / Necrosis N6->N7 Caspase Activation

Pathway of mitochondrial uncoupling and apoptosis induced by halogenated phenol derivatives.

Validated Experimental Methodologies

To accurately assess the toxicity of this compound in vitro, researchers must select assays that capture its specific mechanistic insult. Because halogenated phenols act primarily on mitochondria[6], standard membrane-integrity assays (like LDH release) will yield false negatives at early time points. The protocols below are designed as self-validating systems to capture mitochondrial failure.

Protocol A: Intracellular ATP Depletion Assay (CellTiter-Glo®)

Causality: Uncoupling of oxidative phosphorylation rapidly halts ATP synthesis. Measuring ATP depletion provides a highly sensitive, early-stage readout of toxicity before gross cellular necrosis occurs.

  • Cell Seeding: Seed HepG2 cells (a standard hepatotoxicity model) at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid in anhydrous DMSO.

  • Treatment: Perform a 10-point, 1:3 serial dilution (e.g., 100 µM down to 0.005 µM). Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity.

  • Internal Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 10 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), a known potent uncoupler.

  • Incubation: Treat cells for 4 hours. Note: A short 4-hour timepoint is critical to isolate primary mitochondrial toxicity from secondary apoptotic events.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol B: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment via JC-1 Dye

Causality: To definitively prove that ATP depletion is caused by uncoupling (and not kinase inhibition or other off-target effects), we must measure the proton gradient directly. JC-1 is a cationic dye that accumulates in healthy mitochondria to form red fluorescent J-aggregates. When the potential collapses due to the halogenated phenol moiety, the dye disperses into the cytoplasm as green fluorescent monomers.

  • Cell Preparation: Seed HepG2 cells in a 96-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the test compound at its calculated IC 50​ (derived from Protocol A) alongside vehicle and FCCP controls for 2 hours.

  • Staining: Remove media and wash once with PBS. Add 2 µM JC-1 dye diluted in assay buffer. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells three times with cold PBS to remove non-specific background dye. Crucial step: Incomplete washing will artificially inflate the monomer (green) signal.

  • High-Content Imaging: Image using a fluorescence microscope or microplate reader.

    • Healthy Mitochondria: Excitation 535 nm / Emission 590 nm (Red).

    • Depolarized Mitochondria: Excitation 485 nm / Emission 530 nm (Green).

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A significant decrease in this ratio compared to the DMSO control validates the protonophoric uncoupling mechanism of the 3-bromo-2-hydroxybenzyl group.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized halogenated building blocks like 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid requires moving beyond basic safety data sheets to implement field-proven, self-validating operational protocols.

This compound features a brominated phenol ring, a secondary amine, and a carboxylic acid. Because it is typically handled as a dry powder, the primary exposure risks are aerosolized inhalation and dermal sensitization. Furthermore, the presence of the bromine atom fundamentally alters how this material—and any solvent it touches—must be treated at the end of its lifecycle.

The following guide provides a comprehensive, step-by-step operational and disposal plan designed to ensure absolute safety, regulatory compliance, and scientific integrity in your laboratory.

Physicochemical Hazard Profiling & PPE Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. We do not wear Personal Protective Equipment (PPE) simply to check a compliance box; we wear it to interrupt specific mechanisms of exposure.

  • Inhalation Hazard (The Powder State): Fine organic powders are highly susceptible to electrostatic charging, causing them to aerosolize and scatter during transfer. Inhalation of brominated phenolic compounds can cause severe irritation to the respiratory mucosa. Therefore, engineering controls (ventilation) supersede respiratory PPE[1].

  • Dermal Hazard (The Bromophenol Moiety): Halogenated phenols can be absorbed through the skin and act as sensitizers. Nitrile is the elastomer of choice here, as it provides an excellent barrier against solid organic acids and incidental contact with the organic solvents typically used to dissolve them[2].

  • Environmental Hazard (The Bromine Atom): Halogenated organics cannot be processed in standard waste streams. If incinerated improperly, they can generate corrosive hydrogen bromide gas or toxic dioxins[3].

Table 1: Quantitative & Categorical PPE Specifications
PPE CategorySpecificationCausality / Rationale
Hand Protection Double Nitrile Gloves (≥5 mil thickness)Nitrile offers superior resistance to solid organics[2]. Double-gloving ensures the inner glove remains pristine if the outer glove breaches or becomes contaminated during weighing.
Eye Protection Chemical Splash GogglesProtects against airborne particulates and accidental solvent splashes during the dissolution phase.
Body Protection Flame-Resistant (FR) Lab CoatMust be fully buttoned with closed-toe shoes. Prevents particulate accumulation on personal clothing.
Engineering Control Chemical Fume Hood or HEPA EnclosureFace velocity must be verified (typically 80-100 FPM). Prevents inhalation of aerosolized API dust[1].

Operational Plan: The "Closed-Vial Tare Method"

When weighing toxic or sensitizing powders, transferring the chemical directly on an open balance pan exposes the laboratory environment to aerosolized dust. To mitigate this, we employ the Closed-Vial Tare Method , a self-validating protocol that ensures the powder is only ever exposed within the negative pressure of a fume hood[1].

Step-by-Step Weighing Protocol:

  • Preparation: Don all required PPE (Table 1). Ensure the fume hood is operational and clear of unnecessary clutter to maintain smooth laminar airflow.

  • Tare the Vessel: Place an empty, clean vial with its cap on the analytical balance. Press the "Tare" button so the balance reads 0.0000 g.

  • Transfer to Hood: Remove the capped vial from the balance and transfer it into the chemical fume hood.

  • Dispense: Inside the fume hood, open the source bottle of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid. Carefully dispense the estimated required mass into the tared vial using a disposable anti-static spatula.

  • Seal and Decontaminate: Tightly cap the vial containing the powder. Wipe the exterior of the vial with a disposable Kimwipe lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to remove any stray dust.

  • Weigh: Transfer the sealed, decontaminated vial back to the analytical balance and record the mass.

  • Iterate: If the mass is insufficient, return the sealed vial to the fume hood, open it, add more powder, reseal, wipe, and re-weigh. Never open the vial outside of the fume hood.

Waste Segregation and Disposal Plan

Because 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid contains a bromine atom, any leftover solid, contaminated consumables, or reaction mixtures containing this compound must be strictly segregated into Halogenated Organic Waste [3].

Mixing halogenated waste with non-halogenated streams is a critical operational failure that exponentially increases disposal costs and environmental risks[4].

Table 2: Halogenated Waste Parameters
ParameterSpecificationRegulatory Rationale
Waste Classification Halogenated Organic WasteAny organic compound containing F, Cl, Br, or I[3].
Container Type HDPE (High-Density Polyethylene)Prevents leaching and degradation from organic solvents. Must feature a secure, leak-proof cap.
Accumulation Limit Max 25 Gallons per Satellite AreaEPA regulations dictate strict volume limits for hazardous waste accumulation in active labs[3].

Step-by-Step Disposal Protocol:

  • Identify the Stream: Locate the designated, secondary-contained waste carboy explicitly labeled "Halogenated Organic Waste."

  • Solid Consumables: Dispose of contaminated spatulas, weigh boats, and Kimwipes into a designated solid hazardous waste bin (often a lined, sealable bucket) labeled for halogenated solid debris.

  • Liquid Waste: If the chemical was dissolved in a solvent (e.g., DMSO, Methanol, or DCM) for an assay, pour the mixture into the Halogenated Organic Waste carboy using a funnel.

  • Log the Addition: Immediately update the waste log attached to the carboy. You must write the full chemical name: 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid. Do not use abbreviations or structural formulas[3].

  • Seal the Container: The waste container must remain tightly closed at all times unless actively receiving waste. Leaving a funnel in an open waste carboy is a severe safety violation.

Workflow Visualization

The following diagram maps the logical flow of handling this halogenated compound, emphasizing the critical transition points between the fume hood and the balance.

Workflow S1 1. Chemical Storage (Ambient, Dry) S2 2. Don PPE (Double Nitrile, Goggles) S1->S2 S3 3. Fume Hood (Dispense into Tared Vial) S2->S3 S4 4. Analytical Balance (Weigh Capped Vial) S3->S4 S4->S3 Adjust Mass S5 5. Reaction Setup (Solvent Addition) S4->S5 S6 6. Waste Segregation (Halogenated Organics) S5->S6

Operational workflow for handling and disposing of halogenated powder APIs.

References

  • UC Berkeley Office of Environment, Health & Safety. "Glove Selection Guide." University of California, Berkeley. Available at:[Link]

  • Reddit Community (r/chemhelp). "Chemical disposal: Halogenated vs non-halogenated waste disposal." Reddit. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。